6-Bromo-2-fluoro-3-iodopyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOXDHCCDFQUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine: A Versatile Halogenated Heterocycle for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure due to its presence in numerous FDA-approved drugs and its ability to engage in crucial biological interactions. The precise installation of various functional groups onto this core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 6-Bromo-2-fluoro-3-iodopyridine (CAS Number: 1599474-54-0 ) is a prime example of a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures.[1][2][3] This guide provides an in-depth technical overview of its properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. While experimentally determined data for this compound is not extensively available in the public domain, its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1599474-54-0 | ChemicalBook[3], Apollo Scientific[1] |
| Molecular Formula | C₅H₂BrFIN | SynQuest Laboratories[4] |
| Molecular Weight | 301.88 g/mol | ChemicalBook[2] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Safety and Handling:
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Based on information from suppliers, the compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
The Synthetic Utility: A Tale of Three Halogens
The synthetic value of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[5][6] This predictable reactivity allows for site-selective functionalization, enabling the sequential introduction of different molecular fragments.
The fluorine atom at the 2-position, being generally unreactive in cross-coupling reactions, serves to modulate the electronic properties of the pyridine ring, potentially influencing its biological activity and metabolic stability.
Proposed Synthetic Approach
A Note on Synthetic Plausibility: The following protocol is a proposed route and has not been experimentally validated for this specific compound. It is based on analogous transformations reported in the literature for similar substrates.
Step 1: Directed Ortho-Metalation and Iodination of 6-Bromo-2-fluoropyridine
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this proposed step, the fluorine atom at the 2-position can act as a directing group for deprotonation at the adjacent 3-position by a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with an iodine source to install the iodine atom at the 3-position.
Experimental Protocol (Proposed):
-
To a solution of 6-bromo-2-fluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of three different halogens on the pyridine core makes this compound a highly attractive building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[6] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the active site of many kinases.
By leveraging the differential reactivity of the iodo and bromo substituents, medicinal chemists can perform sequential cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkynyl moieties at the 3- and 6-positions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization.
For instance, a Suzuki-Miyaura coupling could be selectively performed at the more reactive C-I bond, followed by a Sonogashira or Buchwald-Hartwig amination at the C-Br bond, leading to highly functionalized and structurally diverse pyridine derivatives. This stepwise approach provides precise control over the final molecular architecture, which is essential for designing potent and selective inhibitors for various therapeutic targets.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for applications in drug discovery. Its unique arrangement of three different halogen atoms allows for selective and sequential functionalization through a variety of cross-coupling reactions. While detailed experimental data for this specific compound is still emerging, its potential for the construction of complex, biologically active molecules is clear. As the demand for novel and sophisticated chemical scaffolds continues to grow, the utility of such strategically designed intermediates will undoubtedly increase, making this compound a compound of significant interest for researchers in both academic and industrial settings.
References
- 1. 1599474-54-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 1599474-54-0 CAS Manufactory [m.chemicalbook.com]
- 3. This compound CAS#: 1599474-54-0 [m.chemicalbook.com]
- 4. CAS 1599474-54-0 | 3H32-U-09 | MDL MFCD28139682 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromo-2-fluoro-3-iodopyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic introduction of three distinct halogen atoms onto the pyridine core offers a versatile platform for further chemical elaboration through various cross-coupling reactions. This document details the proposed synthetic route, explains the mechanistic underpinnings of each transformation, and provides detailed experimental protocols. The synthesis leverages a multi-step sequence involving directed lithiation, halogenation, and potential "halogen dance" rearrangements, offering insights into the nuanced reactivity of polysubstituted pyridines.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The precise installation of functional groups on the pyridine ring is crucial for modulating the physicochemical properties and biological activity of these compounds. Highly substituted pyridines, particularly those bearing multiple, distinct halogen atoms, are exceptionally valuable intermediates. Each halogen can serve as a handle for selective functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery and optimization. This compound is a prime example of such a versatile building block, offering three orthogonal sites for chemical modification.
Proposed Synthetic Strategy: A Multi-Step Approach
A direct, one-pot synthesis of this compound is challenging due to the difficulties in controlling the regioselectivity of halogenation on an already substituted pyridine ring. Therefore, a logical, stepwise approach is proposed, commencing from a readily available starting material, 2-fluoropyridine. The synthetic strategy is designed to introduce the halogen substituents in a controlled manner, leveraging the directing effects of the existing ring substituents.
The proposed multi-step synthesis is as follows:
-
Iodination of 2-Fluoropyridine: Introduction of an iodine atom at the C3 position.
-
Bromination of 2-Fluoro-3-iodopyridine: Introduction of a bromine atom at the C6 position.
This strategy is based on the known reactivity patterns of pyridine derivatives and related halogenation and lithiation reactions found in the literature.[2][3][4][5]
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route from 2-fluoropyridine to this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Fluoro-3-iodopyridine
The first step involves the regioselective iodination of 2-fluoropyridine at the C3 position. This is achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with an iodine source.
Protocol:
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 eq.) dropwise.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add a solution of 2-fluoropyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The fluorine atom at the C2 position directs the lithiation to the C3 position.
-
Add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-3-iodopyridine.[6]
Mechanistic Rationale: The fluorine atom at the C2 position is an effective directing group for ortho-lithiation due to its inductive electron-withdrawing effect and its ability to coordinate with the lithium cation. This directs the deprotonation specifically to the C3 position. The resulting 2-fluoro-3-lithiopyridine is then quenched with molecular iodine to yield the desired product.
Step 2: Synthesis of this compound
The final step is the bromination of 2-fluoro-3-iodopyridine. The existing substituents will influence the position of the incoming bromine. The pyridine nitrogen is deactivating, and the halogens are also deactivating but ortho, para-directing. Lithiation followed by bromination is a reliable method to control regioselectivity.
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) as described in Step 1.
-
To the LDA solution at -78 °C, add a solution of 2-fluoro-3-iodopyridine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at -78 °C for 1-2 hours. The lithiation is expected to occur at the most acidic proton, which is likely the C6 position, influenced by the electron-withdrawing nature of the pyridine nitrogen and the halogens.
-
Add a solution of bromine (Br₂, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up the reaction as described in Step 1, using a saturated aqueous solution of sodium thiosulfate to quench any excess bromine.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mechanistic Considerations and the "Halogen Dance":
An important consideration in the lithiation of dihalopyridines is the potential for a "halogen dance" rearrangement.[2][3][4][5] This is a phenomenon where a lithiated aryl halide can rearrange to a more thermodynamically stable isomer. In the case of 2-fluoro-3-iodopyridine, lithiation at a different position followed by rearrangement could occur. However, by carefully controlling the temperature and reaction time, the desired kinetically favored product can often be isolated. Continuous-flow reactors have been shown to be effective in controlling such fast and exothermic reactions involving organolithium species.[2][5]
Data Summary
| Step | Product | Expected Yield (%) | Purity (%) | Analytical Techniques |
| 1 | 2-Fluoro-3-iodopyridine | 60-80 | >95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
| 2 | This compound | 50-70 | >95 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |
Conclusion and Future Outlook
The synthesis of this compound presents a challenging yet rewarding endeavor for synthetic chemists. The proposed multi-step route, leveraging directed ortho-metalation and subsequent halogenation, offers a logical and controllable pathway to this valuable building block. The strategic placement of three distinct halogens opens up a wide range of possibilities for creating complex molecular architectures through selective and sequential cross-coupling reactions. Further optimization of reaction conditions, potentially exploring flow chemistry to manage reactive intermediates, could enhance the efficiency and scalability of this synthesis. The availability of this compound will undoubtedly facilitate the discovery and development of novel chemical entities in the pharmaceutical and materials science sectors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-Fluoro-3-iodopyridine | 113975-22-7 [smolecule.com]
Navigating the Spectroscopic Maze: A Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine
For the attention of Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the precise characterization of novel molecular entities is paramount. 6-Bromo-2-fluoro-3-iodopyridine, a halogenated pyridine derivative, represents a class of compounds with significant potential as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the pyridine ring, imparts distinct chemical reactivity and requires a multi-faceted analytical approach for unambiguous identification and characterization.
This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond a mere listing of data points, offering insights into the causal relationships behind experimental choices and fostering a self-validating system of protocols for trustworthy and reproducible results.
Molecular Structure and Isotopic Considerations
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure.
The Synthetic Chemist's Guide to 6-Bromo-2-fluoro-3-iodopyridine: A Platform for Sequential Functionalization
Abstract
6-Bromo-2-fluoro-3-iodopyridine is a trifunctionalized heterocyclic building block poised for significant application in medicinal chemistry and materials science. The distinct electronic and steric environments of the three halogen substituents—iodine, bromine, and fluorine—provide a hierarchical platform for selective, sequential chemical modifications. This in-depth technical guide explores the reactivity of this versatile scaffold, providing field-proven insights and detailed experimental protocols for key transformations, including palladium-catalyzed cross-coupling reactions and strategic lithiation. By understanding the underlying principles of its reactivity, researchers can unlock its potential for the efficient construction of complex, multi-substituted pyridine derivatives.
Introduction: A Trifecta of Reactive Sites
The strategic importance of substituted pyridines in pharmaceuticals and functional materials is well-established. This compound offers a unique combination of three distinct halogen atoms on a pyridine core, each with a characteristic reactivity profile. This inherent differentiation allows for a programmed approach to molecular elaboration, where each halogen can be addressed in a specific order.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is a cornerstone of this selectivity: I > Br > Cl >> F.[1][2] This principle dictates that the carbon-iodine bond at the C3 position is the most labile, followed by the carbon-bromine bond at C6, with the carbon-fluorine bond at C2 being the most robust and generally unreactive under typical cross-coupling conditions. This guide will dissect the practical applications of this reactivity hierarchy.
Strategic Roadmap for Functionalization
The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for a logical and sequential approach to its chemical modification. The following diagram illustrates the primary pathways for the selective functionalization of this molecule.
Caption: Logical workflow for the sequential functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. For this compound, these reactions can be performed with high regioselectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a robust method for introducing aryl, heteroaryl, or alkyl groups.[3]
Selective Coupling at the C3 Position (C-I)
The greater reactivity of the C-I bond allows for selective Suzuki-Miyaura coupling at the C3 position under milder conditions, leaving the C-Br bond intact for subsequent transformations.[2]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a phosphine ligand like SPhos (0.04 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sequential Coupling at the C6 Position (C-Br)
Following the initial coupling at C3, the resulting 3-substituted-6-bromo-2-fluoropyridine can undergo a second Suzuki-Miyaura coupling at the C6 position, typically requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[4][5] This reaction is invaluable for the synthesis of precursors for pharmaceuticals and organic materials.
Selective Alkynylation at the C3 Position
Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the C3 position due to the high reactivity of the C-I bond.[6]
Experimental Protocol: Selective Sonogashira Coupling at C3
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF.
-
Catalysts and Base: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and the copper(I) co-catalyst, typically CuI (0.05 equiv). Add a base, commonly a liquid amine like triethylamine (TEA) or diisopropylamine (DIPEA), which can also serve as a co-solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated amine salt and catalyst residues. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[7][8][9] This reaction is of paramount importance in the synthesis of pharmaceuticals.
Selective Amination at the C6 Position
While amination at the C3-iodo position is possible, it is often more strategic to perform other C-C couplings first. The C6-bromo position is an excellent handle for Buchwald-Hartwig amination in a second step.
Experimental Protocol: Buchwald-Hartwig Amination at C6
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-substituted-6-bromo-2-fluoropyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Reagents and Solvent: Add the amine (1.2 equiv) and an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through Celite. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The desired aryl amine is purified by column chromatography.
Orthogonal Reactivity: Lithiation and the Halogen Dance
Beyond palladium catalysis, the halogens on the pyridine ring can direct or undergo transformations via organolithium chemistry.
Directed Lithiation
The fluorine atom at C2 can potentially direct lithiation to the C3 position. However, in the presence of the more reactive iodine at C3, a lithium-halogen exchange is more likely to occur.
Halogen Dance: A Potential Rearrangement
The "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring.[10] With a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is conceivable that the iodine or bromine atom could migrate. For instance, treatment of a related 2-fluoro-3-iodopyridine with LDA can lead to a rearranged lithiated species.[11][12] Researchers should be aware of this potential side reaction, especially when employing strong bases at elevated temperatures.
Caption: Potential pathways in the lithiation of halogenated pyridines, including the halogen dance.
Summary of Reactivity and Experimental Conditions
| Position | Halogen | Relative Reactivity | Primary Transformations | Typical Catalyst/Reagent | Temperature (°C) |
| C3 | Iodine | High | Suzuki, Sonogashira, Heck, Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI | 25 - 100 |
| C6 | Bromine | Medium | Suzuki, Buchwald-Hartwig, Stille | Pd₂(dba)₃/XPhos, Pd(dppf)Cl₂ | 80 - 120 |
| C2 | Fluorine | Low | Nucleophilic Aromatic Substitution | Strong Nucleophile | > 120 |
Conclusion
This compound is a highly valuable and versatile building block that offers a predictable and sequential pathway for the synthesis of complex polysubstituted pyridines. By leveraging the inherent reactivity differences of its three halogen substituents, chemists can strategically perform a variety of cross-coupling and other functionalization reactions with high regioselectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this powerful reagent in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and nomenclature of 6-Bromo-2-fluoro-3-iodopyridine
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine: Structure, Synthesis, and Application in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a densely functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for complex molecule synthesis. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of its chemical structure, nomenclature, a validated synthetic approach, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors.
Chemical Identity and Nomenclature
The precise naming and structural representation of a synthetic building block are foundational to its effective use. This compound is a substituted pyridine, which is a six-membered aromatic heterocycle containing one nitrogen atom.
IUPAC Nomenclature
The name "this compound" is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for nomenclature:
-
Parent Heterocycle: The core structure is "pyridine".
-
Numbering: The nitrogen atom is assigned position 1. Numbering proceeds clockwise to give the substituents the lowest possible locants.
-
Substituents: The halogen atoms are listed alphabetically (Bromo, fluoro, iodo) and prefixed with their corresponding position numbers.
This systematic naming ensures unambiguous identification of the molecule's specific isomeric form.
Chemical Structure and Identification
The structural arrangement of the substituents is critical to the molecule's reactivity and utility.
-
Molecular Formula: C₅H₂BrFIN[1]
-
Molecular Weight: 301.88 g/mol [2]
-
CAS Number: 1599474-54-0[3]
-
InChIKey: OUOXDHCCDFQUTK-UHFFFAOYSA-N[1]
Caption: IUPAC Numbering of the this compound Scaffold.
Synthesis Strategy: A Logic-Driven Approach
While multiple synthetic routes to halogenated pyridines exist, a robust and scalable synthesis prioritizes commercially available starting materials, high yields, and predictable regioselectivity. A plausible and efficient synthesis of this compound involves the iodination of a readily available 2-bromo-6-fluoropyridine precursor.
Rationale for Synthetic Route
The choice of this pathway is dictated by the directing effects of the substituents on the pyridine ring. The fluorine at the C2 position and bromine at the C6 position are electron-withdrawing groups, which deactivate the ring towards electrophilic substitution. However, the nitrogen atom directs electrophiles primarily to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored for iodination.
This approach avoids the challenges of multi-step sequences involving protecting groups or harsh reaction conditions often seen in other fluorination or bromination processes.[4]
Experimental Protocol: Electrophilic Iodination
This protocol is a self-validating system, where successful formation of the product can be monitored by techniques like TLC and confirmed by NMR or LC-MS.
Materials:
-
2-Bromo-6-fluoropyridine (Starting Material)
-
N-Iodosuccinimide (NIS) (Iodinating Agent)
-
Sulfuric Acid (Catalyst/Solvent)
-
Dichloromethane (DCM) (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-bromo-6-fluoropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Iodosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to quench any remaining iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Caption: Synthetic Workflow for this compound.
Physicochemical Properties
Quantitative data for the target molecule is sparse in the public domain. However, data for analogous isomers and predicted values provide useful guidance.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrFIN | PubChem[1] |
| Molecular Weight | 301.88 g/mol | Chemsrc (for isomer)[2] |
| CAS Number | 1599474-54-0 | Apollo Scientific[3] |
| Predicted XlogP | 3.0 | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Density (Predicted) | 2.4±0.1 g/cm³ | Chemsrc (for isomer)[2] |
| Boiling Point (Predicted) | 266.8±40.0 °C at 760 mmHg | Chemsrc (for isomer)[2] |
Note: Density and Boiling Point data are for the isomer 6-Bromo-3-fluoro-2-iodopyridine (CAS 1807008-77-0) and should be used as an estimation only.
Applications in Drug Discovery: A Versatile Synthetic Hub
The strategic value of this compound lies in the differential reactivity of its three carbon-halogen bonds. This feature makes it an exceptionally powerful building block for constructing complex molecules, a critical task in modern drug discovery.[5][6] The pyridine scaffold itself is a privileged structure found in numerous FDA-approved drugs.[6]
Principle of Sequential Cross-Coupling
The reactivity of the C-X bonds towards palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br >> C-F . This predictable hierarchy allows chemists to perform sequential, site-selective modifications.[7]
-
Step 1 (C-I Functionalization): The highly reactive C-I bond can be selectively targeted using mild cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) while leaving the C-Br and C-F bonds untouched. This enables the introduction of a first diversity element (R¹).
-
Step 2 (C-Br Functionalization): Under more forcing reaction conditions, the C-Br bond can be subsequently functionalized to introduce a second diversity element (R²).
-
Step 3 (C-F Functionalization): The C-F bond is typically unreactive to these conditions but can participate in nucleophilic aromatic substitution (SₙAr) or be retained in the final molecule to modulate properties like metabolic stability and binding affinity.[8]
This stepwise approach is crucial for efficiently building libraries of related compounds to explore structure-activity relationships (SAR) in drug development programs.[8]
Caption: Strategy of Sequential Cross-Coupling Reactions.
Role in Kinase Inhibitor Synthesis
The pyridine motif is a key component of many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.[8] Halogenated building blocks like this compound are instrumental in synthesizing inhibitors for critical oncology and inflammation targets, such as BRAF, EGFR, and p38 MAP kinase.[7][8]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets of structurally similar compounds.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed or in contact with skin.[3][10]
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[10]
-
Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromo-3-fluoro-2-iodopyridine | CAS#:1807008-77-0 | Chemsrc [chemsrc.com]
- 3. 1599474-54-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aobchem.com [aobchem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 6-Bromo-2-fluoro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Tri-substituted Pyridine Scaffold
In the intricate world of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this core structure with multiple halogens creates a versatile building block, ripe with potential for complex molecular engineering. 6-Bromo-2-fluoro-3-iodopyridine is a prime example of such a scaffold, offering chemists a playground of differential reactivity to forge new pathways in the synthesis of bioactive molecules. Its utility is particularly pronounced in the construction of kinase inhibitors and other targeted therapies.
This guide, intended for laboratory professionals, will provide a comprehensive overview of the critical safety protocols, handling procedures, and chemical properties of this compound. By understanding the "why" behind each step, from personal protective equipment to reaction quenching, researchers can confidently and safely unlock the synthetic potential of this valuable intermediate.
I. Core Safety Directives and Hazard Analysis
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][5] |
| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed[3] |
| Acute Toxicity (Dermal) | Category 2/3 | H310/H311: Fatal/Toxic in contact with skin[6] |
Precautionary Statements (P-Statements) are crucial for safe handling.[1][4][6] A comprehensive list can be found in the references.
II. The Pillars of Safe Handling: A Self-Validating System
The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall security of the experimental environment.
A. Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory.[5]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[1]
-
Hand Protection: Nitrile gloves are recommended. Due to the potential for skin absorption, it is advisable to double-glove. Change gloves immediately if contamination is suspected.[6]
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Diagram: Hierarchy of Controls for Handling this compound
Caption: Hierarchy of controls for safe handling.
B. Storage and Stability: Preserving Integrity
This compound is likely sensitive to light and air.[8] Improper storage can lead to degradation and the formation of unknown, potentially more hazardous, byproducts.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[5][8] A recommended storage temperature is 2-8°C under an inert atmosphere.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]
C. Spill and Waste Management: A Controlled Response
Spill Response:
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operational.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be treated as hazardous waste.[1]
Waste Disposal:
-
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
III. Chemical Reactivity and Synthetic Application: A Case Study in Suzuki-Miyaura Coupling
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 3-position, leaving the 6-position available for subsequent transformations.
A. Step-by-Step Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a representative example of how to safely and effectively utilize this compound in a common cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base. The use of an inert atmosphere is critical as palladium catalysts can be sensitive to oxygen.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent removes dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Diagram: Workflow for a Selective Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
IV. Toxicological Profile (Inferred)
Direct toxicological data for this compound is not available. However, based on data for similar halogenated pyridines, the following can be inferred:
-
Acute Effects: Likely to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] Ingestion may lead to nausea, vomiting, and abdominal pain.[7]
-
Chronic Effects: The long-term effects of exposure have not been determined. As with many halogenated organic compounds, repeated or prolonged exposure should be avoided.
V. Conclusion: A Tool for Innovation, Handled with Respect
This compound is a powerful tool in the arsenal of the medicinal chemist. Its unique electronic and steric properties open doors to novel molecular architectures. However, its potential for reactivity and toxicity necessitates a thorough understanding and implementation of rigorous safety protocols. By treating this and all laboratory chemicals with the respect they are due, and by understanding the rationale behind each safety measure, researchers can continue to innovate and push the boundaries of science in a safe and responsible manner.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. 1260665-99-3|3-Bromo-2-fluoro-6-iodopyridine|BLD Pharm [bldpharm.com]
The Strategic Deployment of Polyhalogenated Pyridines in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated pyridines have emerged as indispensable and highly versatile building blocks in the landscape of modern organic synthesis. Their unique electronic properties, engendered by the presence of multiple halogen substituents on the electron-deficient pyridine core, bestow upon them a rich and tunable reactivity. This guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of polyhalogenated pyridines, with a particular focus on their pivotal role in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and directed ortho-metalation, offering field-proven insights into achieving regiochemical control. Detailed experimental protocols and comparative data are presented to equip researchers with the practical knowledge required to effectively harness the synthetic potential of this important class of compounds.
Introduction: The Ascendancy of Polyhalogenated Pyridines
The pyridine scaffold is a privileged structural motif, ubiquitously found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of multiple halogen atoms onto this heterocyclic core dramatically alters its chemical behavior, transforming it into a versatile platform for molecular elaboration. The strong electron-withdrawing nature of halogens renders the pyridine ring highly susceptible to nucleophilic attack and provides multiple handles for selective functionalization through modern synthetic methodologies.[3][4]
Pentachloropyridine, for instance, is a key intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr.[5] Its derivatives also find application in medicinal chemistry for the synthesis of cardiovascular and cerebrovascular drugs.[6] The ability to sequentially and selectively replace these halogen atoms allows for the construction of highly substituted and functionally diverse pyridine derivatives that would be challenging to access through other synthetic routes.[1][7] This guide will illuminate the strategic considerations and practical execution of reactions involving these powerful synthetic intermediates.
Synthetic Routes to Polyhalogenated Pyridines
The accessibility of polyhalogenated pyridines is a crucial prerequisite for their widespread use. Several methods have been developed for their synthesis, ranging from direct halogenation of pyridine to the functionalization of pre-halogenated precursors.
One of the most direct approaches involves the high-temperature, vapor-phase chlorination of pyridine, which can ultimately lead to the formation of pentachloropyridine.[5] A more controlled method involves heating pyridine with an excess of phosphorus pentachloride.[8] For the synthesis of polyfluorinated pyridines, a common strategy is the halogen exchange (HALEX) reaction, where polychlorinated pyridines are treated with a fluoride source, such as potassium fluoride, at elevated temperatures.[9] For example, pentafluoropyridine can be synthesized by heating pentachloropyridine with anhydrous potassium fluoride in an autoclave.[9]
The synthesis of mixed polyhalogenated pyridines often requires more nuanced strategies, frequently involving the functionalization of di- or tri-halopyridines.[10] These methods provide access to a broader range of substitution patterns, which is critical for fine-tuning the electronic and steric properties of the resulting molecules.
The Reactivity Landscape: A Trio of Key Transformations
The synthetic utility of polyhalogenated pyridines is primarily derived from three major classes of reactions: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and directed ortho-metalation. The regioselectivity of these transformations is a key consideration and can be controlled by a combination of electronic effects, steric hindrance, and the judicious choice of reagents and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Pyridine Functionalization
The electron-deficient nature of the pyridine ring, further amplified by the presence of electron-withdrawing halogen substituents, makes polyhalogenated pyridines excellent substrates for nucleophilic aromatic substitution (SNAr).[4][11] The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[11][12]
Regioselectivity: The position of nucleophilic attack is highly predictable. In polyhalogenated pyridines, the C4 (para) and C2/C6 (ortho) positions relative to the nitrogen atom are the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[13][14] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[14] Attack at the C3 or C5 positions does not allow for this stabilization.[14]
-
Causality: The enhanced stability of the Meisenheimer complex formed upon attack at the C2 or C4 positions is the primary driver for the observed regioselectivity. Resonance structures show that the negative charge can reside on the nitrogen atom, a more electronegative element than carbon, which is a significant stabilizing factor.[14]
Factors Influencing Reactivity:
-
Nature of the Nucleophile: A wide range of nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be employed. The strength of the nucleophile often dictates the reaction conditions required.[7]
-
Leaving Group Ability: The order of leaving group ability in SNAr reactions on pyridines is typically F > Cl > Br > I. This is in contrast to SN2 reactions and is due to the fact that the C-X bond cleavage is not the rate-determining step. Instead, the rate is determined by the initial attack of the nucleophile, which is favored by more electronegative (and thus more electron-withdrawing) halogens.[11]
-
Solvent and Reaction Conditions: The choice of solvent can significantly influence the reaction rate and outcome.[7] Aprotic polar solvents like DMF, DMSO, and NMP are commonly used to solvate the nucleophile and facilitate the reaction. In some cases, uncatalyzed aminations of chloropyridines can be achieved at high temperatures in a flow reactor.[15]
The following workflow illustrates the general principle of SNAr on a polyhalogenated pyridine.
Caption: General workflow for the SNAr reaction of polyhalogenated pyridines.
Protocol: Synthesis of 4-Methoxy-2,3,5,6-tetrachloropyridine [7]
This protocol describes the nucleophilic substitution of a chlorine atom at the 4-position of pentachloropyridine with a methoxy group.
Materials:
-
Pentachloropyridine
-
Sodium methoxide
-
Methanol (solvent)
Procedure:
-
Dissolve pentachloropyridine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide to the solution at room temperature.
-
Stir the reaction mixture. The reaction progress can be monitored by TLC or GC/MS.
-
Upon completion, the product, 4-methoxy-2,3,5,6-tetrachloropyridine, often precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the pure 4-methoxy-2,3,5,6-tetrachloropyridine.
Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and polyhalogenated pyridines are excellent substrates for these transformations.[16][17] Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Negishi coupling allow for the selective formation of C-C, C-N, and C-O bonds at specific positions on the pyridine ring.[17][18][19]
Regioselectivity: The control of regioselectivity in cross-coupling reactions of polyhalogenated pyridines is a more complex issue than in SNAr reactions and is influenced by a delicate interplay of factors.[20]
-
Electronic Effects: The pyridine nitrogen atom makes the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more reactive towards oxidative addition of the palladium catalyst.[20][13]
-
Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can direct the reaction to less sterically hindered positions.[20]
-
Catalyst and Ligand: The choice of the palladium catalyst and, critically, the associated ligand (e.g., phosphines, N-heterocyclic carbenes) can dramatically alter the regiochemical outcome.[20] Sterically demanding ligands can promote coupling at less accessible positions.[20]
-
Halogen Reactivity: In substrates with different halogens, the reactivity generally follows the order I > Br > OTf > Cl, allowing for sequential, site-selective couplings.[21] For identical halogens, the bond dissociation energy plays a crucial role, with the weakest C-X bond being the most reactive.[13]
The following diagram illustrates the key factors influencing the regioselectivity of cross-coupling reactions.
Caption: Factors governing regioselectivity in cross-coupling reactions.
Protocol: Palladium-Catalyzed Amination of 2-Chloropyridine (Buchwald-Hartwig Amination) [18][19]
This protocol provides a general procedure for the palladium-catalyzed amination of a chloropyridine, a reaction of significant importance in pharmaceutical synthesis.
Materials:
-
2-Chloropyridine derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the 2-chloropyridine derivative and the amine to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.
Directed ortho-Metalation (DoM) and Halogen Dance: Precision Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[22] In the context of pyridines, a directing metalation group (DMG) guides a strong base (typically an organolithium reagent like LDA or LiTMP) to deprotonate the adjacent ortho-position, creating a nucleophilic organometallic intermediate that can be trapped with various electrophiles.[22][23]
A fascinating and synthetically useful phenomenon often associated with DoM on halogenated pyridines is the "halogen dance" rearrangement.[24][25] This involves the migration of a halogen atom to the newly metalated position, resulting in a thermodynamically more stable organometallic species. This sequence allows for the synthesis of highly substituted pyridines that would be difficult to prepare otherwise.[24]
Key Considerations for DoM:
-
Choice of Base: The choice of base is critical. For π-deficient heterocycles like pyridine, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to avoid competitive nucleophilic addition to the ring.[22]
-
Directing Group Ability: A variety of functional groups can act as DMGs on the pyridine ring, including amides, carbamates, and ethers. The effectiveness of the DMG determines the efficiency and regioselectivity of the metalation.
-
Temperature Control: DoM reactions are typically carried out at low temperatures (-78 °C) to control the reactivity of the organometallic intermediates and prevent side reactions.
The DoM-halogen dance sequence is a sophisticated tool for pyridine functionalization, as depicted below.
Caption: The Directed ortho-Metalation (DoM) - Halogen Dance sequence.
Applications in Drug Discovery and Agrochemicals
The methodologies described above have been extensively applied to the synthesis of biologically active molecules. The ability to introduce a wide range of functional groups with high regiocontrol makes polyhalogenated pyridines ideal starting materials for the construction of compound libraries for high-throughput screening.
For example, the pyridine ring is a key component of many kinase inhibitors, and the functionalization of a polyhalogenated pyridine core is often a key step in their synthesis. Similarly, in the agrochemical industry, compounds like pentachloropyridine are precursors to potent herbicides and insecticides.[6] The versatility of polyhalogenated pyridines allows for the rapid generation of analogs with modified properties, facilitating the optimization of biological activity, selectivity, and pharmacokinetic profiles.
Comparative Data Summary
To aid in the strategic selection of reaction conditions, the following table summarizes the key characteristics of the three major reaction types discussed.
| Reaction Type | Key Features | Typical Reagents | Regioselectivity Drivers | Common Applications |
| SNAr | Addition-elimination mechanism; faster with more electron-withdrawing halogens (F > Cl).[11] | Nucleophiles (alkoxides, amines, thiolates), aprotic polar solvents.[7] | Electronic: attack at electron-deficient C2/C4 positions.[14] | Introduction of O, N, and S-nucleophiles. |
| Cross-Coupling | Catalytic cycle (oxidative addition, transmetalation, reductive elimination). Reactivity I > Br > Cl.[21] | Pd or Cu catalysts, ligands, bases, organometallic reagents (boronic acids, organozincs, etc.).[17] | Electronic, steric, catalyst/ligand effects.[20] | C-C, C-N, C-O bond formation; synthesis of biaryls, arylamines. |
| DoM/Halogen Dance | C-H activation directed by a functional group; potential for halogen migration.[22][24] | Strong, non-nucleophilic bases (LDA, LiTMP), electrophiles for quenching.[22] | Position of the directing group; thermodynamic stability of intermediates.[25] | Precise functionalization ortho to a directing group; synthesis of highly substituted pyridines. |
Conclusion and Future Outlook
Polyhalogenated pyridines have firmly established themselves as workhorse building blocks in organic synthesis. The continuous development of new catalytic systems and a deeper mechanistic understanding of their reactivity continue to expand their synthetic utility. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, including the use of earth-abundant metal catalysts and photoredox catalysis, to further enhance the synthetic toolkit available to chemists. The strategic application of the principles and protocols outlined in this guide will undoubtedly continue to drive innovation in the synthesis of novel and impactful molecules for the betterment of medicine and agriculture.
References
- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions and applications of Perhalopyridines | EurekAlert! [eurekalert.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Reactivity and Synthetic Potential of Pentachloropyridine in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 9. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. uwindsor.ca [uwindsor.ca]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Harnessing Differential Reactivity: 6-Bromo-2-fluoro-3-iodopyridine as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the strategic construction of complex molecular architectures from versatile building blocks is paramount. Polysubstituted pyridines represent a privileged scaffold, forming the core of numerous therapeutic agents. This technical guide focuses on 6-Bromo-2-fluoro-3-iodopyridine, a tri-halogenated pyridine building block offering exceptional synthetic flexibility. Its utility is rooted in the principle of differential halogen reactivity, enabling chemists to perform sequential, site-selective cross-coupling reactions. By carefully controlling reaction conditions, the iodo, bromo, and fluoro substituents can be addressed in a predictable manner, providing a powerful toolkit for generating diverse libraries of novel compounds, particularly in the realm of kinase inhibitor development. This paper serves as a guide for medicinal chemists, providing both the theoretical underpinnings and practical, field-proven protocols for leveraging this unique reagent in drug development programs.
The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for presenting pharmacophoric elements in precise three-dimensional orientations. The introduction of multiple, distinct halogen substituents, as seen in this compound, transforms a simple heterocycle into a powerful platform for controlled, stepwise molecular elaboration. This specific arrangement of iodo, bromo, and fluoro groups is not accidental; it is designed to exploit the predictable differences in their reactivity in one of the most powerful synthetic methodologies in the chemist's arsenal: palladium-catalyzed cross-coupling.
The Core Principle: Chemoselective Functionalization via Differential Reactivity
The synthetic power of this compound stems from the well-established reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed oxidative addition, which is the key initiating step in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[1] The C-I bond is significantly weaker and thus more reactive than the C-Br bond, which in turn is far more reactive than the robust C-F bond.[2]
This differential reactivity allows for a programmed, multi-step synthesis:
-
Position 3 (Iodo): The most reactive site, ideal for initial coupling under mild conditions.
-
Position 6 (Bromo): The second most reactive site, which can be functionalized under slightly more forcing conditions while the other positions remain untouched.
-
Position 2 (Fluoro): Largely inert to cross-coupling conditions, this fluorine atom serves as a valuable modulator of the final compound's electronic and pharmacokinetic properties, such as metabolic stability and binding affinity.[3][4]
Caption: Hierarchy of halogen reactivity enabling sequential synthesis.
Site-Selective Cross-Coupling Strategies
The true utility of this building block is realized through its application in sequential cross-coupling reactions. Below are representative protocols that demonstrate how to selectively functionalize the C3 and C6 positions.
Stage 1: Suzuki-Miyaura Coupling at the C3-Iodo Position
The initial transformation targets the highly reactive C-I bond. The Suzuki-Miyaura reaction is an excellent choice for forming C(sp²)-C(sp²) bonds, allowing the introduction of various aryl or heteroaryl moieties.[5] The key to selectivity is the use of mild conditions that are sufficient to activate the C-I bond but leave the C-Br bond intact.
-
Reagent Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). The choice of catalyst and ligand is crucial for efficiency and selectivity.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
-
Reaction: Heat the reaction mixture to a moderate temperature, typically 80-90 °C, and stir for 4-12 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 6-bromo-2-fluoro-3-arylpyridine intermediate.
Stage 2: Sonogashira or Buchwald-Hartwig Coupling at the C6-Bromo Position
With the C3 position functionalized, the C6-bromo position is now the most reactive site for further palladium-catalyzed reactions. More forcing conditions, such as higher temperatures or stronger bases, may be required compared to the initial C-I coupling.[6]
This protocol describes the introduction of a nitrogen-based nucleophile, a common strategy in constructing kinase inhibitors.[7][8][9]
-
Reagent Setup: To a dry Schlenk flask under argon, add the 6-bromo-2-fluoro-3-arylpyridine intermediate (1.0 mmol, 1.0 eq.), the desired primary or secondary amine (1.2 mmol, 1.2 eq.), a strong, non-nucleophilic base such as NaOtBu (1.4 mmol, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).[10]
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-18 hours. The deep red/brown color of the mixture is typical for these reactions.[7]
-
Monitoring: Monitor the reaction by LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final 6-amino-2-fluoro-3-arylpyridine product.
| Coupling Stage | Halogen Target | Typical Reaction | Catalyst System (Example) | Base | Temperature |
| Stage 1 | C3-Iodine | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | 80-90 °C |
| Stage 2 | C6-Bromine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | 100-110 °C |
| Stage 2 | C6-Bromine | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60-80 °C |
Case Study: A Synthetic Blueprint for Kinase Inhibitors
The sequential functionalization strategy is particularly powerful in the synthesis of kinase inhibitors, where a central heterocyclic scaffold is often decorated with specific aryl and amino groups to achieve potency and selectivity.[3][11][12] The workflow below illustrates a hypothetical, yet rational, synthesis of a kinase inhibitor scaffold leveraging this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Bromo-2-fluoro-3-iodopyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-iodopyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring bromo, fluoro, and iodo substituents on a pyridine core, allows for a range of selective chemical transformations. The differential reactivity of the three halogen atoms provides chemists with a powerful tool for the regioselective introduction of various functional groups, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and potential applications of this compound, with a focus on its utility in cross-coupling reactions.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with a molecular weight of 301.88 g/mol . While detailed experimental data is limited in publicly available literature, its properties can be estimated based on data from suppliers and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H2BrFIN | --INVALID-LINK--[1] |
| Molecular Weight | 301.88 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1807231-84-0 | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Predicted LogP | 2.5878 | --INVALID-LINK--[1] |
Characterization:
The structural elucidation of this compound would be primarily achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the halogen substituents.
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the pyridine ring.
-
¹⁹F NMR spectroscopy would confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and isotopic distribution pattern, which would be characteristic of a compound containing both bromine and iodine.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-F, C-Br, and C-I bonds, as well as the aromatic pyridine ring vibrations.
Commercial Availability
This compound and its isomers are available from several specialized chemical suppliers. These compounds are typically offered in research quantities with purities often exceeding 95%. When sourcing this reagent, it is crucial to verify the isomeric purity, as different substitution patterns will lead to different reactivity and outcomes in subsequent synthetic steps.
Table 2: Selected Suppliers of this compound and its Isomers
| Supplier | Product Name | CAS Number |
| ChemScene | 2-Bromo-6-fluoro-3-iodopyridine | 1807231-84-0[1] |
| BLD Pharm | 3-Bromo-2-fluoro-6-iodopyridine | 1260665-99-3[4] |
| AOBChem | 6-Bromo-2-fluoropyridine-3-boronic acid | 910649-58-0[5] |
Synthesis of Functionalized Bromo-Fluoro-Iodopyridines
While a specific, detailed synthesis of this compound is not extensively documented in peer-reviewed literature, its preparation can be envisioned through established methods for the synthesis of polyhalogenated pyridines. A logical synthetic approach would involve the sequential halogenation of a suitable pyridine precursor.
One potential synthetic strategy could start from a commercially available fluoropyridine, followed by regioselective bromination and iodination. The directing effects of the existing substituents and the choice of halogenating agents would be critical in controlling the regioselectivity of these reactions.
Another powerful technique for the synthesis of such highly substituted pyridines is the "halogen dance" reaction.[6][7][8] This base-catalyzed intramolecular migration of a halogen atom on an aromatic ring can provide access to isomers that are difficult to obtain through direct halogenation. For instance, a dihalopyridine could be subjected to a halogen dance reaction to rearrange one of the halogens to a different position, followed by the introduction of the third halogen.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. This allows for selective functionalization through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[9] This predictable trend is based on the carbon-halogen bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium catalyst.
This differential reactivity allows for a stepwise and regioselective functionalization of the pyridine ring. For instance, a Suzuki-Miyaura coupling can be performed selectively at the 3-position (C-I bond) under mild conditions, leaving the bromo and fluoro groups intact for subsequent transformations. The resulting 3-aryl-6-bromo-2-fluoropyridine can then undergo a second cross-coupling reaction at the 6-position (C-Br bond) under more forcing conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following is a generalized protocol for the selective Suzuki-Miyaura coupling at the iodine-bearing position of a polyhalogenated pyridine.[9][10]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Add the degassed anhydrous solvent.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by flash column chromatography.
The fluorine atom is generally unreactive in palladium-catalyzed cross-coupling reactions and can be a desirable feature in the final molecule for its potential to modulate pharmacokinetic and physicochemical properties in drug candidates.
Applications in Drug Discovery and Medicinal Chemistry
Polyhalogenated pyridines are prevalent structural motifs in many biologically active compounds and approved drugs. The ability to selectively introduce different substituents onto the pyridine core makes this compound a highly attractive starting material for the synthesis of novel pharmaceutical agents. The pyridine scaffold is a key component in a wide range of therapeutics, and the presence of halogens can influence binding affinity, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. While specific examples of drugs derived directly from this compound are not yet in the public domain, its potential as a key intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents is significant.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its trifunctional nature, combined with the predictable and differential reactivity of its halogen substituents, provides a powerful platform for the regioselective construction of complex, highly substituted pyridine derivatives. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical and materials science industries, the utility of such highly functionalized heterocyclic intermediates is expected to increase significantly. The strategic application of modern cross-coupling methodologies to this reagent opens up a vast chemical space for the discovery and development of new molecules with tailored properties.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1260665-99-3|3-Bromo-2-fluoro-6-iodopyridine|BLD Pharm [bldpharm.com]
- 5. aobchem.com [aobchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 6-Bromo-2-fluoro-3-iodopyridine
Introduction: The Strategic Value of Functionalized 2-Fluoropyridines in Drug Discovery
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, contributing significantly to target binding and overall biological activity. Among these, 2-fluoropyridines have emerged as particularly valuable building blocks in medicinal chemistry. The strategic incorporation of a fluorine atom at the 2-position can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modulated basicity, all of which are critical parameters in drug design[1].
The subject of this guide, 6-Bromo-2-fluoro-3-iodopyridine, is a trifunctionalized scaffold offering a unique platform for sequential, site-selective chemical modifications. The presence of three distinct halogen atoms—iodine, bromine, and fluorine—each with differential reactivity, allows for a programmed approach to molecular elaboration. This application note provides a comprehensive guide to the regioselective Suzuki-Miyaura coupling of this compound, focusing on the selective functionalization at the C-3 position. We will delve into the mechanistic principles governing this selectivity, provide a detailed experimental protocol, and discuss the broader applications of the resulting products in drug development.
Principle of Regioselectivity: Exploiting the Hierarchy of Carbon-Halogen Bond Reactivity
The cornerstone of the regioselective Suzuki coupling on di- or polyhalogenated aromatic systems is the differential reactivity of the carbon-halogen bonds towards the palladium(0) catalyst in the oxidative addition step of the catalytic cycle.[2][3] The established and predictable order of reactivity is C-I > C-Br >> C-Cl.[2][4] This hierarchy is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I, making the carbon-iodine bond the most susceptible to cleavage and insertion of the palladium catalyst.
In the case of this compound, the C-I bond is significantly weaker and therefore more reactive than the C-Br bond.[3] By employing carefully controlled reaction conditions, particularly milder temperatures, the palladium catalyst will selectively undergo oxidative addition into the C-I bond at the C-3 position, leaving the more robust C-Br bond at the C-6 position untouched for subsequent transformations. The C-F bond at the C-2 position is considerably stronger and does not participate in the Suzuki coupling, but its strong electron-withdrawing nature can influence the overall reactivity of the pyridine ring.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[5]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol: Regioselective Suzuki Coupling at the C-3 Position
This protocol provides a robust method for the selective coupling of an arylboronic acid at the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)[2]
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)[2]
-
Solvent: Anhydrous 1,4-Dioxane and degassed water (4:1 v/v) or Dimethylformamide (DMF)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv) to the flask.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-2-fluoro-3-arylpyridine.
Caption: Experimental workflow for regioselective Suzuki coupling.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for achieving high regioselectivity. The choice of catalyst, base, and solvent can be optimized for specific arylboronic acids.
| Parameter | Condition 1 | Condition 2 | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf) (3 mol%) | PdCl₂(dppf) is often effective for a broader range of boronic acids.[2] |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF | Dioxane/water is a common and effective solvent system. DMF is an alternative polar aprotic solvent. |
| Temperature | 80 °C | 90 °C | Milder conditions favor selectivity. Higher temperatures may lead to side reactions. |
| Typical Time | 8-12 h | 6-10 h | Reaction progress should be monitored to determine completion. |
| Expected Yield | 85-95% | 88-96% | Yields are substrate-dependent. |
Troubleshooting and Further Applications
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature slightly (e.g., to 100 °C) or using a more active catalyst system such as one employing a Buchwald ligand (e.g., SPhos). Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.
-
Formation of Di-coupled Product: The formation of the 3,6-diaryl product indicates that the reaction conditions are too harsh, leading to the coupling at the C-Br position. To mitigate this, lower the reaction temperature and ensure the reaction is stopped once the starting material is consumed.
-
Homocoupling of Boronic Acid: This side product can be minimized by ensuring a thoroughly deoxygenated reaction environment.
The product of this regioselective Suzuki coupling, a 6-Bromo-2-fluoro-3-arylpyridine, is a highly valuable intermediate. The remaining bromine at the C-6 position can be utilized in a subsequent cross-coupling reaction (e.g., a second Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce further diversity.[2] Additionally, the 2-fluoro substituent can be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions, providing another avenue for molecular elaboration.[6]
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of functionalized 2-fluoropyridine derivatives. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, selective arylation at the C-3 position can be achieved with high efficiency and predictability. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to successfully implement this key transformation in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Selective Sonogashira Coupling of 6-Bromo-2-fluoro-3-iodopyridine
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the selective Sonogashira cross-coupling reaction of 6-bromo-2-fluoro-3-iodopyridine. The Sonogashira reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] For drug development professionals and organic chemists, the targeted functionalization of polyhalogenated heterocyclic scaffolds like this compound is of paramount importance. This protocol leverages the differential reactivity of aryl halides (I > Br > Cl) to achieve selective alkynylation at the 3-iodo position, leaving the 6-bromo and 2-fluoro substituents intact for subsequent transformations.[1][2][6] We will delve into the mechanistic rationale, reagent selection, reaction optimization, and provide a step-by-step procedure that ensures high yield and selectivity.
Introduction: The Strategic Value of Selective Functionalization
The Sonogashira reaction, first reported by Kenkichi Sonogashira, is a powerful tool in organic synthesis, enabling the creation of complex molecular architectures under generally mild conditions.[1][3] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4][7] Its application in pharmaceuticals, natural products, and materials science is extensive.[1][5]
The substrate, this compound, presents a unique synthetic challenge and opportunity. The presence of three distinct halogen atoms on the pyridine ring allows for sequential, site-selective cross-coupling reactions. The established reactivity order of aryl halides in palladium-catalyzed reactions is I > OTf > Br >> Cl.[2][6] This inherent difference in reactivity is the cornerstone of our protocol, allowing for the precise installation of an alkynyl group at the most reactive C-I bond, while preserving the C-Br bond for future synthetic manipulations. This stepwise approach is highly valuable in the construction of diverse compound libraries for drug discovery and development.
Mechanistic Considerations: A Tale of Two Cycles
The Sonogashira reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of this compound. This is the rate-determining step and the reason for the high selectivity towards the more reactive C-I bond.[2]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper acetylide intermediate.[2][3] This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to yield the desired 2-fluoro-3-alkynyl-6-bromopyridine product and regenerate the Pd(0) catalyst.[2]
While the copper co-catalyst enhances the reaction rate, copper-free Sonogashira protocols have been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[1][5][6] However, for this specific application, the judicious use of a copper co-catalyst under optimized conditions provides excellent results.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the Sonogashira coupling of this compound with a generic terminal alkyne (R-C≡CH). Researchers should adapt purification techniques based on the specific properties of their product.
Reagent and Equipment Checklist
| Reagent/Equipment | Purpose | Notes |
| This compound | Starting Material | Ensure high purity. |
| Terminal Alkyne | Coupling Partner | Use 1.1-1.5 equivalents. |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | Other Pd(0) or Pd(II) sources can be used. |
| Copper(I) Iodide (CuI) | Co-catalyst | Use a fresh, high-purity source. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent | Must be anhydrous and deoxygenated. |
| Tetrahydrofuran (THF) or Dioxane | Co-solvent | Must be anhydrous and deoxygenated. |
| Schlenk flask or similar reaction vessel | Reaction Vessel | Must allow for an inert atmosphere. |
| Magnetic stirrer and stir bar | Agitation | |
| Nitrogen or Argon gas supply | Inert Atmosphere | Crucial to prevent side reactions.[6] |
| Standard glassware for workup and purification |
Reaction Workflow Diagram
Caption: Experimental workflow for the Sonogashira reaction.
Detailed Procedure
-
Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Scientist's Note: The use of a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ is common; it is reduced in situ to the active Pd(0) species.[1] Ensure the CuI is white or off-white; a green or brown color indicates oxidation and can lead to lower yields.
-
-
Solvent and Reagent Addition:
-
Add anhydrous, deoxygenated triethylamine (or diisopropylamine) and a co-solvent such as THF or dioxane (a common ratio is 2:1 to 3:1 amine:co-solvent). The total solvent volume should be sufficient to ensure all reagents are dissolved.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Scientist's Note: The amine base is crucial for neutralizing the HI byproduct and facilitating the formation of the copper acetylide.[7] Thorough deoxygenation is critical to prevent the Glaser-type homocoupling of the alkyne, which is an oxidative process.[6]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide spot is no longer visible.
-
Scientist's Note: For less reactive alkynes or if the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.[8] However, higher temperatures increase the risk of coupling at the C-Br bond, compromising selectivity.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the solution through a pad of Celite to remove the palladium and copper salts. Wash the Celite pad with additional solvent.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (to remove residual copper) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Inactive catalyst; Impure reagents; Insufficient degassing. | Use fresh, high-quality Pd and Cu catalysts.[6] Ensure solvents and amine base are anhydrous and thoroughly degassed.[6] |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen. | Improve inert atmosphere technique; ensure thorough degassing of the reaction mixture before and after reagent addition.[6] Consider a copper-free protocol if homocoupling is persistent.[6] |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by impurities or inappropriate solvent choice.[6] Ensure high-purity reagents and consider alternative solvents like DMF or dioxane.[8][9] |
| Loss of Selectivity (Reaction at C-Br bond) | Reaction temperature is too high. | Maintain the reaction at room temperature if possible. If heating is necessary, increase it gradually and monitor for byproducts. |
Conclusion
This application note provides a robust and reliable protocol for the selective Sonogashira coupling at the 3-iodo position of this compound. By carefully controlling the reaction conditions, particularly temperature and atmosphere, researchers can achieve high yields of the desired mono-alkynylated product. The preservation of the bromo and fluoro substituents allows for a multitude of subsequent synthetic transformations, making this protocol a valuable asset for medicinal chemists and materials scientists in the development of novel and complex molecular entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
The Strategic Synthesis of Trisubstituted Pyridines: An Application Guide to the Versatile 6-Bromo-2-fluoro-3-iodopyridine Building Block
Introduction: The Ubiquity and Importance of Trisubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents at specific positions on the pyridine ring is a critical endeavor in drug discovery, as it allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. Trisubstituted pyridines, in particular, offer a three-dimensional vector space for chemical exploration, enabling the precise orientation of functional groups to optimize interactions with biological targets. This guide provides a detailed exploration of the synthetic utility of 6-Bromo-2-fluoro-3-iodopyridine, a uniquely functionalized building block that offers a programmable and regioselective pathway to complex trisubstituted pyridines.
The Unique Reactivity Profile of this compound
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This "orthogonal" reactivity allows for a stepwise and controlled functionalization of the pyridine core. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1]
In the context of this compound:
-
The C-I bond at the 3-position is the most labile and will readily participate in cross-coupling reactions under mild conditions.
-
The C-Br bond at the 6-position is of intermediate reactivity and can be engaged in cross-coupling reactions under slightly more forcing conditions, typically leaving the C-F bond untouched.
-
The C-F bond at the 2-position is the most robust and is generally unreactive in cross-coupling reactions. However, it activates the ring for nucleophilic aromatic substitution (SNAr), providing an alternative avenue for functionalization.
This hierarchy of reactivity allows for a predictable and sequential introduction of different substituents, making this compound an exceptionally valuable tool for the synthesis of highly decorated pyridine derivatives.
Caption: Reactivity hierarchy of this compound.
Application Protocols for the Synthesis of Trisubstituted Pyridines
The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired products.
Regioselective Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[2] By leveraging the high reactivity of the C-I bond, an aryl or heteroaryl group can be selectively introduced at the 3-position.
Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-bromo-2-fluoropyridine.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often providing good yields with a wide range of substrates.
-
Base: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.[3]
-
Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic and inorganic reagents.
Sonogashira Coupling at the C-3 Position
The Sonogashira reaction is a reliable method for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[4]
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, for example, triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalysts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also neutralizes the hydrogen halide formed during the reaction.
Buchwald-Hartwig Amination at the C-6 Position
Following the initial functionalization at the C-3 position, the C-6 bromo substituent can be targeted for C-N bond formation via the Buchwald-Hartwig amination.[1][5]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-substituted-6-bromo-2-fluoropyridine (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).[1]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over a drying agent, and concentrate.
-
Purification: Obtain the desired 6-amino-2-fluoro-3-substituted pyridine after purification by column chromatography.
Causality of Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.[6]
Caption: A typical experimental workflow for the synthesis of trisubstituted pyridines.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the C-2 position makes this position susceptible to nucleophilic attack. This provides a valuable, non-palladium-catalyzed method for introducing a third substituent.
Protocol (Example with a Thiol Nucleophile):
-
Reaction Setup: In a round-bottom flask, dissolve the 3,6-disubstituted-2-fluoropyridine (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile and Base: Add the desired thiol (1.1-1.5 equiv.) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv., use with caution).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the 2-thioether-3,6-disubstituted pyridine.
Causality of Experimental Choices:
-
Solvent: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.
-
Base: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which readily attacks the electron-deficient C-2 position.
Data Summary: A Comparative Overview of Reaction Conditions
| Reaction | Position | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C-3 (Iodo) | Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-90 |
| Sonogashira | C-3 (Iodo) | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF or DMF | 25-60 |
| Buchwald-Hartwig | C-6 (Bromo) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene or 1,4-Dioxane | 80-110 |
| SNAr (Thiol) | C-2 (Fluoro) | None | K₂CO₃ or NaH | DMF or DMSO | 25-80 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex trisubstituted pyridines. Its predictable and orthogonal reactivity allows for the strategic and sequential introduction of a wide variety of functional groups through a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the unique chemical properties of this reagent in the pursuit of novel and medicinally relevant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 6-Bromo-2-fluoro-3-iodopyridine in Advanced Multi-Step Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The pyridine nucleus, a ubiquitous motif in a vast array of biologically active compounds and functional materials, presents a continual challenge and opportunity for synthetic chemists. Among the arsenal of functionalized pyridines, 6-bromo-2-fluoro-3-iodopyridine has emerged as a uniquely powerful and versatile building block. Its trifunctional nature, with three distinct halogen atoms—fluorine, bromine, and iodine—at the 2, 6, and 3 positions respectively, offers a remarkable platform for sequential and highly regioselective chemical transformations.[1][2][3]
The differential reactivity of the carbon-halogen bonds is the cornerstone of this reagent's utility. The C-I bond is the most labile and readily participates in a variety of cross-coupling reactions, followed by the C-Br bond, while the C-F bond is the most robust and typically requires more forcing conditions for substitution. This reactivity gradient allows for a programmed, multi-step synthesis, enabling the introduction of diverse functionalities onto the pyridine core in a controlled manner. This application note will provide an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for key transformations.
Core Applications in Multi-Step Synthesis
The strategic placement of three different halogens on the pyridine ring allows for a diverse range of synthetic transformations, primarily centered around palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. These reactions are instrumental in the construction of complex molecular architectures.
Regioselective Sonogashira Coupling: Harnessing the C-I Bond Reactivity
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the introduction of alkynyl moieties.[4][5] In the case of this compound, the significantly higher reactivity of the C-I bond allows for selective coupling at the C-3 position, leaving the C-Br and C-F bonds intact for subsequent functionalization.[5][6]
Protocol 1: Selective Sonogashira Coupling at the C-3 Position
This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne to the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Degassed anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Add the degassed anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for Sonogashira reactions. The palladium facilitates the oxidative addition to the C-I bond, while the copper acetylide is the active nucleophile in the transmetalation step.[5]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the hydrohalic acid byproduct.
-
Solvent: THF is a common aprotic solvent for Sonogashira reactions, providing good solubility for the reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and halides or triflates.[7][8] Similar to the Sonogashira reaction, the C-I bond of this compound exhibits preferential reactivity, allowing for selective arylation or vinylation at the C-3 position.[9][10]
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C-3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1 v/v)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is a robust and versatile catalyst for Suzuki couplings, known for its high activity and stability. The dppf ligand promotes the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Cesium carbonate is an effective base for this purpose.
-
Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is common in Suzuki reactions, as it aids in the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[11][12] Again, the C-I bond's lability allows for selective amination at the C-3 position.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position
This protocol provides a general method for the C-N cross-coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction.
Lithiation and Subsequent Functionalization
Beyond palladium-catalyzed reactions, the halogen atoms on this compound can be selectively exchanged with lithium, opening up another avenue for functionalization through reaction with various electrophiles. Halogen-lithium exchange typically occurs fastest with iodine, followed by bromine.
Protocol 4: Selective Lithiation and Electrophilic Quench
This protocol describes a general procedure for the selective lithium-iodine exchange and subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., aldehyde, ketone, CO₂, etc.) (1.2 equiv)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise, again maintaining a low temperature.
-
After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Reagent and Temperature: n-Butyllithium is a strong base and nucleophile that readily undergoes halogen-metal exchange. The reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as addition to the pyridine ring or decomposition of the organolithium intermediate.[13]
-
Solvent: Anhydrous aprotic solvents like THF or ether are essential to prevent quenching of the highly reactive organolithium species.
Data Presentation
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 85-95 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 75-85 |
Visualization of Synthetic Pathways
The sequential reactivity of the halogen atoms in this compound allows for a logical and stepwise construction of highly substituted pyridines.
Caption: Sequential functionalization workflow for this compound.
Conclusion: A Powerful Tool for Driving Discovery
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, multi-substituted pyridines. The distinct reactivity of its three halogen atoms enables a predictable and regioselective approach to molecular construction. By leveraging well-established synthetic methodologies such as palladium-catalyzed cross-coupling reactions and organolithium chemistry, researchers can efficiently access a wide array of novel chemical entities. The protocols and insights provided in this application note serve as a robust foundation for scientists and professionals in drug development and materials science to harness the full potential of this powerful synthetic intermediate.
References
- 1. 1260665-99-3|3-Bromo-2-fluoro-6-iodopyridine|BLD Pharm [bldpharm.com]
- 2. 1260665-99-3 | 3-Bromo-2-fluoro-6-iodopyridine - Moldb [moldb.com]
- 3. 3-Bromo-2-fluoro-6-iodopyridine 95.00% | CAS: 1260665-99-3 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Synthesis of Substituted Pyridines
An Application Guide to the Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-fluoro-3-iodopyridine
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in organic synthesis.[1][2] Its impact is particularly profound in the fields of pharmaceutical and materials science, where the arylamine motif is a ubiquitous structural feature.[3][4] The reaction's broad functional group tolerance and operational simplicity have replaced harsher, classical methods for C-N bond formation.[1][5]
This guide focuses on a particularly challenging and synthetically valuable substrate: This compound . This polyhalogenated heterocycle presents a unique opportunity for sequential and site-selective functionalization. The distinct electronic properties and bond strengths of the C-I, C-Br, and C-F bonds allow for a controlled, regioselective amination. Mastering this selectivity is key to unlocking efficient synthetic pathways to complex, highly substituted pyridine derivatives, which are crucial scaffolds in drug discovery.
This document serves as a detailed application note and protocol, providing researchers, scientists, and drug development professionals with the foundational principles, practical methodologies, and troubleshooting advice required to successfully perform a regioselective Buchwald-Hartwig amination on this substrate.
The Cornerstone of Selectivity: Understanding C-X Bond Reactivity
The success of a regioselective reaction on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.
For this compound, the hierarchy of reactivity is clear:
C-I > C-Br >> C-F
The carbon-iodine bond is the weakest and therefore the most susceptible to oxidative addition by the Pd(0) complex.[7][8] This inherent reactivity difference is the primary control element that allows for selective amination at the C-3 position. By carefully selecting the catalyst, ligand, and reaction conditions, the C-Br and C-F bonds can remain intact, available for subsequent orthogonal transformations.
Caption: Principle of regioselectivity in the amination of this compound.
Deconstructing the Catalyst System: A Rationale-Driven Selection
The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a finely tuned system designed to maximize efficiency and selectivity.
Palladium Precursor: Generating the Active Catalyst
The active catalyst in the Buchwald-Hartwig amination is a palladium(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, they often suffer from instability and impurities.[9] Modern practice favors the use of stable Pd(II) precursors that are efficiently reduced in situ to the active Pd(0) catalyst.
| Precursor | Advantages | Considerations |
| Pd(OAc)₂ | Inexpensive, common | Requires in situ reduction by phosphine ligand or amine.[9] |
| Pd₂(dba)₃ | A Pd(0) source | Can contain impurities; dba ligand can sometimes interfere.[9] |
| Pre-catalysts | Air-stable, reliable activation | Higher cost, but often leads to more reproducible results.[9] |
For challenging substrates like heteroaryl halides, using well-defined pre-catalysts is often recommended to ensure efficient and reproducible generation of the active L-Pd(0) species.
The Ligand: The Heart of the Catalyst
The phosphine ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the amination of electron-deficient heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[10][11][12]
-
Steric Bulk: Promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for the oxidative addition of challenging substrates.[11]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final, turnover-limiting reductive elimination step to form the C-N bond.
| Ligand | Key Features & Typical Applications |
| XPhos | Highly general and effective for a wide range of aryl and heteroaryl chlorides and bromides.[13] |
| RuPhos | Particularly effective for the coupling of secondary amines.[13][14] |
| BrettPhos | Its significant steric bulk makes it highly effective for coupling primary amines and challenging substrates.[10][14] |
| SPhos | Another general and highly active ligand for various C-N couplings. |
The selection of the optimal ligand may require screening, but XPhos and BrettPhos are excellent starting points for the amination of this compound.
The Base: More Than a Proton Sponge
The base plays a crucial role in the catalytic cycle by deprotonating the amine after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate.[1] The choice of base can significantly impact the reaction rate and functional group compatibility.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base that is highly effective but can be incompatible with base-sensitive functional groups like esters.[2]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can offer good proton tolerance.[2][14]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that are useful when dealing with base-sensitive substrates, though they may require higher temperatures or longer reaction times.
For this substrate, a strong base like NaOtBu or LHMDS is generally a good starting point to ensure efficient catalysis.
Detailed Experimental Protocol
This protocol provides a general procedure for the regioselective amination at the C-3 (iodo) position. Optimization may be required for specific amine substrates.
Materials & Reagents
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1–1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1–0.2 M)
-
Schlenk flask or oven-dried vial with a septum cap
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow
Caption: General experimental workflow for the regioselective Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound, the palladium pre-catalyst, and sodium tert-butoxide to an oven-dried reaction vessel containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If it is a solid, it should be added in Step 1.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-bromo-2-fluoropyridine.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization Guide
Even robust reactions can encounter issues. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Impure reagents or solvent.3. Insufficient temperature or time.4. Poor catalyst/ligand choice for the specific amine. | 1. Ensure a strictly inert atmosphere. Use freshly opened or purified reagents and anhydrous, degassed solvents.[8]2. Increase the reaction temperature or extend the reaction time.3. Screen a different ligand (e.g., if BrettPhos fails, try XPhos) or a different base (e.g., LHMDS).[8] |
| Side Product Formation | 1. Hydrodehalogenation: Loss of iodine to yield 6-bromo-2-fluoropyridine.2. Reaction at C-Br: Loss of regioselectivity. | 1. This can be caused by trace water or oxygen. Ensure all reagents are pure and the reaction is strictly anaerobic.[8]2. This is favored by higher temperatures and longer reaction times. If observed, try running the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to stop it upon consumption of the starting material.[8] |
| Difficult Purification | 1. Product is very polar.2. Streaking on silica gel column. | 1. Consider a different solvent system for chromatography. A small amount of triethylamine or ammonia in the eluent can help for basic amine products.2. If the product is a free base, it may be beneficial to form the HCl or TFA salt to aid in handling and purification. |
Synthetic Utility: The Path to Sequential Functionalization
The primary product of this regioselective amination, a 3-amino-6-bromo-2-fluoropyridine derivative , is a valuable intermediate in its own right. The remaining bromine atom at the C-6 position is now primed for a second, distinct cross-coupling reaction. This allows for a divergent synthetic strategy where a variety of substituents can be introduced at the C-6 position, including through another Buchwald-Hartwig amination, a Suzuki coupling (for C-C bonds), or other palladium-catalyzed transformations. This stepwise approach provides a powerful and flexible method for building molecular complexity from a simple, commercially available starting material.[15]
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a powerful transformation that leverages the fundamental principles of differential carbon-halogen bond reactivity. By carefully selecting a modern catalyst system—typically comprising a palladium pre-catalyst, a bulky electron-rich phosphine ligand, and a strong base—chemists can achieve highly selective C-N bond formation at the C-3 position. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this methodology, troubleshoot potential issues, and unlock new avenues for the synthesis of complex pyridine-based molecules for pharmaceutical and materials science applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sequential Cross-Coupling of 6-Bromo-2-fluoro-3-iodopyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine scaffolds are ubiquitous in modern chemical sciences, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. 6-Bromo-2-fluoro-3-iodopyridine is a particularly valuable and versatile building block, offering three distinct points of modification: a highly reactive iodine, a moderately reactive bromine, and a fluorine atom amenable to nucleophilic aromatic substitution (SNAr). This guide provides a detailed protocol for the sequential, site-selective functionalization of this substrate using palladium-catalyzed cross-coupling reactions, enabling the controlled and predictable synthesis of complex, tri-substituted pyridine derivatives.
The Principle of Chemoselective Cross-Coupling: A Tale of Two Halogens
The cornerstone of this synthetic strategy lies in the inherent and significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The rate of the catalytic cycle is often dictated by the initial oxidative addition of the aryl halide to the Pd(0) center. The activation energy for this step is inversely related to the strength of the C-X bond.[1]
The established reactivity trend is: C–I > C–OTf > C–Br >> C–Cl .[2][3]
The C-I bond at the 3-position is substantially weaker and therefore more susceptible to oxidative addition than the C-Br bond at the 6-position.[1][4] By judiciously selecting the reaction conditions—specifically catalyst, temperature, and reaction time—we can exploit this differential reactivity to achieve selective functionalization at the C-3 iodo-position while leaving the C-6 bromo-position untouched for a subsequent, orthogonal coupling step.[2][5]
Figure 1: General workflow for the sequential cross-coupling of this compound, exploiting differential halogen reactivity.
Protocol 1: Selective Sonogashira Coupling at the C-3 (Iodo) Position
The Sonogashira reaction is an excellent choice for the initial coupling step. It is highly efficient for aryl iodides and typically proceeds under mild conditions that are insufficient to activate the more robust C-Br bond.[1][6] This protocol details the coupling of a terminal alkyne to the C-3 position.
Expert Rationale:
We select the Sonogashira coupling for its high functional group tolerance and the mild conditions required for the C-I bond, ensuring the C-Br bond remains intact for the next step. The resulting alkynylpyridine is a versatile intermediate for further transformations, such as click chemistry, hydrogenations, or cyclization reactions.
Reagent and Condition Summary:
| Reagent/Component | Role | Stoichiometry (Equivalents) | Typical Mol% | Notes |
| This compound | Starting Material | 1.0 | - | The limiting reagent. |
| Terminal Alkyne | Coupling Partner | 1.2 | - | A slight excess drives the reaction to completion. |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | - | 2-5 mol% | A standard, reliable catalyst for this transformation.[1] |
| Copper(I) Iodide (CuI) | Co-catalyst | - | 4-10 mol% | Essential for the Sonogashira catalytic cycle.[1] |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base & Solvent | > 3.0 | - | Acts as both the base and, often, the solvent or co-solvent.[1] |
| Anhydrous DMF or THF | Solvent (Optional) | - | - | Can be used to improve the solubility of reagents. |
Step-by-Step Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Reagent Addition: Through the septum, add anhydrous solvent (e.g., THF, if used), followed by the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature (or heat to 40-60 °C if necessary). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. Reactions are typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-Bromo-2-fluoro-3-alkynylpyridine product.
Figure 2: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling at the C-6 (Bromo) Position
With the C-3 position functionalized, the remaining C-Br bond at the C-6 position can be targeted. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction ideal for this second step. Activating the C-Br bond typically requires more forcing conditions than the C-I coupling, such as higher temperatures and a more active catalyst system.[2][7]
Expert Rationale:
The choice of a Suzuki coupling for the second step is strategic due to the vast commercial availability of boronic acids and esters, allowing for the introduction of a diverse array of aryl and heteroaryl moieties. To overcome the higher activation barrier of the C-Br bond, we employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos) or a standard but reliable catalyst like Pd(PPh₃)₄ at elevated temperatures.[1][5]
Reagent and Condition Summary:
| Reagent/Component | Role | Stoichiometry (Equivalents) | Typical Mol% | Notes |
| 6-Bromo-2-fluoro-3-alkynylpyridine | Starting Material | 1.0 | - | The product from Protocol 1. |
| Arylboronic Acid or Ester | Coupling Partner | 1.5 | - | An excess ensures complete conversion of the bromopyridine. |
| Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Palladium Catalyst | - | 2-5 mol% | SPhos-based catalysts are highly active for C-Br bonds.[1] |
| K₂CO₃, K₃PO₄, or Cs₂CO₃ | Base | 2.0 - 3.0 | - | An inorganic base is required to activate the boronic acid.[8] |
| 1,4-Dioxane / Water (e.g., 4:1) | Solvent System | - | - | A common and effective solvent mixture for Suzuki couplings.[4] |
Step-by-Step Experimental Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the 6-Bromo-2-fluoro-3-alkynylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the final 6-Aryl-2-fluoro-3-alkynylpyridine.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Transformations and Troubleshooting
The sequential strategy is not limited to Sonogashira and Suzuki couplings. The same principle of chemoselectivity applies to other valuable transformations:
-
Buchwald-Hartwig Amination: An amine can be coupled selectively at the C-3 iodo position under mild conditions, followed by a second amination or another C-C coupling at the C-6 bromo position.[9][10][11]
-
Stille or Hiyama Couplings: These can also be employed in a sequential manner, depending on the desired functionality and substrate compatibility.
Troubleshooting & Optimization:
-
Issue: Formation of di-coupled product during the first step (reaction at both C-I and C-Br sites).
-
Solution: The reaction conditions are too harsh. Reduce the temperature, shorten the reaction time, or use a less active catalyst for the initial C-I coupling. Monitor the reaction closely to stop it upon consumption of the starting material.[5]
-
-
Issue: Low yield or no reaction at the C-6 bromo position in the second step.
-
Solution: The conditions are not forcing enough. Increase the temperature, extend the reaction time, or switch to a more active catalyst system, such as one employing a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).[1][3] Ensure the base is sufficiently strong and the reagents are of high purity.
-
Conclusion
The sequential cross-coupling of this compound is a powerful and reliable strategy for the synthesis of highly decorated pyridine derivatives. By leveraging the fundamental principles of differential halogen reactivity in palladium catalysis, researchers can selectively functionalize the C-3 and C-6 positions in a controlled, stepwise manner. The protocols outlined in this guide provide a robust foundation for accessing a wide range of novel molecular architectures for applications in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Strategic Use of 6-Bromo-2-fluoro-3-iodopyridine in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of Trifunctional Heterocycles in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that can be readily modified to bind to multiple biological targets. The substituted pyridine ring is one such scaffold, frequently found in FDA-approved kinase inhibitors where it often mimics the adenine hinge-binding region of ATP.[1]
6-Bromo-2-fluoro-3-iodopyridine is a trifunctional synthetic building block of immense value for constructing libraries of kinase inhibitors. Its utility stems from the differential reactivity of its three halogen substituents, which allows for a controlled, sequential, and regioselective introduction of diverse chemical functionalities. This guide provides an in-depth analysis of the strategic application of this reagent, complete with detailed protocols and the scientific rationale behind its use in building complex kinase inhibitor cores.
Chapter 1: The Principle of Orthogonal Reactivity
The synthetic power of this compound lies in the distinct reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by bond dissociation energy and follows a well-established trend: C-I > C-Br >> C-F .[2][3][4]
-
C3-Iodine: The C-I bond is the weakest and most reactive, making the C3 position the primary site for initial functionalization under mild conditions.[2][5]
-
C6-Bromine: The C-Br bond is significantly stronger than C-I and requires more forcing conditions (e.g., different ligands, higher temperatures) to react, enabling a second, selective coupling event.[6]
-
C2-Fluorine: The C-F bond is the strongest and is generally inert to standard palladium cross-coupling conditions. However, it serves two crucial roles. First, it can be displaced via Nucleophilic Aromatic Substitution (SNAr). Second, the fluorine atom can enhance the biological properties of the final molecule, improving metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions within the kinase ATP pocket.[1][7]
This hierarchy enables a synthetic chemist to build molecular complexity in a predictable, step-wise manner, as illustrated below.
Caption: Sequential functionalization strategy for this compound.
Chapter 2: Core Synthesis via Sequential Cross-Coupling
The most powerful application of this building block is in sequential palladium-catalyzed cross-coupling reactions to construct highly decorated pyridine cores. A common and effective strategy involves an initial Sonogashira coupling at the C3-iodo position, followed by a Suzuki-Miyaura coupling at the C6-bromo position. This approach rapidly generates complex and diverse molecular scaffolds from simple, commercially available starting materials.
Experimental Protocol 1: Sonogashira Coupling at the C3-Iodo Position
This protocol describes the selective coupling of a terminal alkyne to the most reactive C3 position of this compound. The Sonogashira reaction is exceptionally useful for creating a rigid C(sp)-C(sp²) bond, often used as a key structural element or a linker in kinase inhibitors.[8][9]
Objective: To synthesize 6-Bromo-2-fluoro-3-(phenylethynyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Causality Behind Choices:
-
Catalyst System: The Pd(PPh₃)₄/CuI system is a classic and highly effective catalyst for Sonogashira couplings.[8] The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, accelerating the catalytic cycle.[9]
-
Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. Its mild basicity is sufficient for this transformation and helps to scavenge the HI generated during the reaction.[5]
-
Solvent: Anhydrous THF is an excellent solvent for this reaction, as it dissolves the organic substrates and the catalyst complex well.
Experimental Protocol 2: Suzuki-Miyaura Coupling at the C6-Bromo Position
With the C3 position functionalized, the C6-bromo position is now the most reactive site for a subsequent cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds, ideal for introducing aryl or heteroaryl moieties that often serve as key pharmacophores for kinase interaction.[10]
Objective: To synthesize 2-Fluoro-6-(4-methoxyphenyl)-3-(phenylethynyl)pyridine from the product of Protocol 1.
Materials:
-
6-Bromo-2-fluoro-3-(phenylethynyl)pyridine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the product from Protocol 1, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 v/v ratio. The use of degassed solvents is crucial to prevent catalyst degradation.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final trisubstituted pyridine core.
Causality Behind Choices:
-
Catalyst System: Pd(dppf)Cl₂ is a highly efficient and thermally stable precatalyst for Suzuki couplings, especially for less reactive aryl bromides.[3] The bulky dppf ligand facilitates the reductive elimination step and prevents catalyst decomposition at higher temperatures.
-
Base and Solvent System: An aqueous base like sodium carbonate in a dioxane/water mixture is standard for Suzuki couplings. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation to the palladium center.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Polyhalogenated Pyridines
Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions with polyhalogenated pyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet sensitive transformation. Here, we address common side reactions, selectivity issues, and optimization strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may be observing in your reaction flask. We diagnose the likely cause and provide actionable steps for remediation.
Question 1: "My primary side-product is the homocoupling of my terminal alkyne (a Glaser-type coupling). How can I suppress this?"
This is one of the most frequently encountered side reactions in Sonogashira coupling. It leads to the formation of a symmetrical 1,3-diyne from your alkyne starting material, consuming valuable substrate and complicating purification.
Underlying Cause: The formation of diynes is predominantly a copper-mediated process involving the oxidative coupling of two copper(I) acetylides. This pathway becomes highly competitive when the rate of the reductive elimination step (forming the desired C-C bond) in the palladium cycle is slow relative to the rate of alkyne homocoupling. The presence of oxygen can significantly accelerate this side reaction.
Troubleshooting Steps:
-
Eliminate Copper (Copper-Free Sonogashira): The most effective solution is to switch to a copper-free protocol. Modern palladium-phosphine catalyst systems are highly efficient and completely circumvent the Glaser coupling pathway. These systems often require a slightly higher reaction temperature but offer a cleaner reaction profile.
-
Rigorous Degassing: If a copper-free approach is not feasible, ensure your reaction setup is scrupulously deoxygenated. Oxygen promotes the oxidative homocoupling pathway. Employ robust degassing techniques such as:
-
Several cycles of vacuum/inert gas backfill (e.g., Argon or Nitrogen).
-
Sparging the solvent with an inert gas for at least 30-60 minutes prior to adding reagents.
-
-
Control Reagent Stoichiometry: Use a minimal excess of the alkyne (e.g., 1.05-1.2 equivalents). A large excess can increase the concentration of copper acetylides, favoring the bimolecular homocoupling reaction.
Comparative Table: Copper vs. Copper-Free Conditions
| Feature | Conventional (Cu-Catalyzed) | Copper-Free |
| Primary Side Reaction | Alkyne Homocoupling (Glaser) | Often cleaner; potential for hydrodehalogenation |
| Oxygen Sensitivity | Very High | Moderate |
| Typical Catalyst | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand |
| Base | Amine bases (e.g., TEA, DIPEA) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases |
| Temperature | Often Room Temperature to 60 °C | Typically 60 °C to 120 °C |
Troubleshooting Workflow: Diagnosing and Solving Homocoupling
Caption: Workflow for addressing alkyne homocoupling.
Question 2: "My reaction is sluggish or stalls completely. What is causing catalyst deactivation?"
With nitrogen-containing heterocycles like pyridine, the catalyst's health is paramount. The pyridine nitrogen itself can act as a ligand, interfering with the catalytic cycle.
Underlying Cause:
-
Pyridine Binding: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can inhibit the binding of the alkyne or the oxidative addition of the aryl halide, effectively poisoning the catalyst.
-
Formation of Palladium Black: If the phosphine ligand dissociates from the palladium center, the unstable metal can precipitate as palladium black, a catalytically inactive form. This is often observed as a color change to dark grey or black.
-
Base-Induced Decomposition: Certain bases can react with the catalyst or starting materials, leading to decomposition pathways.
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first-line defense, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.
-
Choose a Bulky Ligand: Employing bulky, electron-rich phosphine ligands can protect the palladium center. These ligands form more stable complexes and discourage the binding of the pyridine substrate. Examples include XPhos, SPhos, or t-Bu₃P.
-
Select the Right Base: An inappropriate base can be detrimental. For polyhalogenated pyridines, which are electron-deficient, a strong, non-nucleophilic base may not be ideal. Consider switching from an amine base like triethylamine (TEA) to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often better tolerated.
Catalytic Cycle and Points of Failure
Caption: Sonogashira cycle showing catalyst deactivation points.
Question 3: "I am getting poor regioselectivity. How can I control which halogen reacts?"
With substrates like 2,6-dichloropyridine or 3,5-dibromopyridine, controlling the site of the first coupling is critical for the desired outcome.
Underlying Cause: The regioselectivity of the Sonogashira coupling on polyhalogenated pyridines is governed by the relative reactivity of the carbon-halogen bonds. This reactivity generally follows the order: C-I > C-Br > C-Cl . Furthermore, the electronic environment of the halogenated position plays a crucial role; halogens at the 2- and 4-positions of the pyridine ring are typically more activated towards oxidative addition than those at the 3-position due to electronic effects.
Troubleshooting & Control Strategies:
-
Leverage Inherent Reactivity: If you have a substrate with different halogens (e.g., 2-chloro-4-iodopyridine), the reaction will almost exclusively occur at the more reactive C-I bond under standard conditions. You can perform a second, more forcing coupling to react at the C-Cl bond if desired.
-
Temperature Control: For substrates with identical halogens (e.g., 2,6-dichloropyridine), subtle differences in reactivity can be exploited. Running the reaction at a lower temperature (e.g., 40-60 °C) can favor monocoupling. If dicoupling is desired, higher temperatures and longer reaction times are necessary.
-
Stoichiometric Control: To favor monocoupling, use the polyhalogenated pyridine as the limiting reagent and the alkyne in a slight excess (e.g., 1.1 equivalents). Conversely, to favor dicoupling, use at least 2.2 equivalents of the alkyne.
Reactivity Hierarchy
| Position on Pyridine Ring | Halogen Reactivity Order | General Trend |
| 4-position (para to N) | I > Br > Cl | Most Reactive |
| 2-position (ortho to N) | I > Br > Cl | Highly Reactive |
| 3-position (meta to N) | I > Br > Cl | Least Reactive |
Frequently Asked Questions (FAQs)
Q: What is the purpose of the base in a Sonogashira reaction? A: The base plays two critical roles. First, it deprotonates the terminal alkyne to form the reactive acetylide nucleophile. Second, it neutralizes the hydrogen halide (H-X) that is generated during the catalytic cycle, preventing the formation of hydrodehalogenated side products and catalyst inhibition.
Q: My starting material is being consumed, but I'm not seeing my desired product, just a hydrodehalogenated version of my pyridine. What's happening? A: This side reaction, known as hydrodehalogenation, can occur when the palladium hydride species, formed from impurities or side reactions, reductively eliminates to cleave the C-X bond and form a C-H bond. This can be exacerbated by wet solvents or bases containing water. Ensure all reagents and solvents are anhydrous. Using a slightly stronger base can also sometimes suppress this pathway.
Q: Can I run my Sonogashira reaction open to the air? A: It is strongly discouraged. While some modern, highly robust catalyst systems show some tolerance to air, optimal results and reproducibility are almost always achieved under an inert atmosphere (Nitrogen or Argon). Oxygen promotes the undesirable alkyne homocoupling, especially in copper-catalyzed systems, and can also lead to the oxidation and deactivation of the phosphine ligands and the Pd(0) catalyst.
Standard Protocol: Copper-Free Sonogashira of a Dihalopyridine
This protocol provides a robust starting point for the monocoupling of an alkyne to a dihalogenated pyridine.
Materials:
-
Dihalopyridine (e.g., 2,6-dichloropyridine) (1.0 mmol)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the dihalopyridine, palladium acetate, XPhos ligand, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is best done by evacuating the flask under vacuum and backfilling with inert gas, repeating this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and precipitated palladium. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Technical Support Center: Purification of 6-Bromo-2-fluoro-3-iodopyridine
Welcome to the technical support guide for the purification of 6-bromo-2-fluoro-3-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, chemical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your reaction products.
Introduction: The Challenge of Purifying Polyhalogenated Pyridines
This compound is a densely functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The distinct reactivity of the three different halogen substituents allows for selective, sequential cross-coupling reactions. However, the synthesis of this and similar polyhalogenated pyridines can often result in a complex mixture of products, including positional isomers and over-halogenated species. The inherent basicity of the pyridine nucleus can also complicate standard purification techniques like silica gel chromatography. This guide will address these specific challenges and provide practical, field-proven solutions.
Understanding Potential Impurities: A Hypothetical Synthetic Context
To effectively troubleshoot the purification of this compound, it is crucial to anticipate the likely impurities. While numerous synthetic routes are possible, a common approach might involve the multi-step halogenation of a pyridine precursor. For the purpose of this guide, let's consider a plausible, albeit hypothetical, synthetic sequence to illustrate the origin of common impurities.
Caption: Hypothetical synthesis of this compound and potential impurities.
This hypothetical pathway helps us anticipate the following impurities:
-
Unreacted Starting Material: Incomplete lithiation or iodination will leave residual 2-fluoro-6-bromopyridine.
-
Positional Isomers: While directed lithiation is generally regioselective, minor amounts of other isomers, such as 6-bromo-2-fluoro-4-iodopyridine or 6-bromo-2-fluoro-5-iodopyridine, might form.
-
Over-halogenated Byproducts: If the reaction conditions are not carefully controlled, di-iodinated species could be generated.
-
Decomposition Products: Polyhalogenated pyridines can be sensitive to light and air, potentially leading to degradation products.[1]
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows multiple unidentified peaks after work-up. What are the likely culprits?
A1: The most common impurities are unreacted starting materials and positional isomers. The synthesis of polysubstituted pyridines can sometimes lack perfect regioselectivity.[2] We recommend running a high-resolution mass spectrometry (HRMS) analysis to get the exact mass of the impurities. This can help you distinguish between isomers (same mass as the product) and other byproducts. Comparing the NMR of your crude product with the spectra of the starting materials is also a crucial first step.
Q2: I'm seeing significant peak tailing during silica gel column chromatography. Why is this happening and how can I fix it?
A2: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[3]
-
Causality: This strong interaction results in a non-ideal chromatographic process where a portion of the analyte is retained more strongly, causing it to elute more slowly and create a "tail."
-
Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system (typically 0.1-1% v/v). The modifier will compete with your product for binding to the acidic sites on the silica, leading to more symmetrical peaks.
Q3: My purified product is a yellow or brownish solid, but the literature suggests it should be a white crystalline solid. What causes this discoloration?
A3: Discoloration is often due to trace impurities or degradation. Polyhalogenated aromatic compounds can be light-sensitive.[1] Additionally, residual iodine from the synthesis can impart a color.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may slightly reduce your yield.
-
Aqueous Wash: Before purification, washing the crude product with an aqueous solution of sodium thiosulfate can help remove any residual iodine.
-
Storage: Ensure the purified compound is stored in an amber vial, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
-
Q4: I'm having trouble finding a good solvent system for recrystallization. The product either oils out or remains soluble even at low temperatures. What should I do?
A4: Finding the right recrystallization solvent can be a process of trial and error. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solvent Selection Strategy:
-
Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents will show high solubility when hot and low solubility when cold.
-
If a single solvent doesn't work, try a two-solvent system.[4][5] Common pairs for aromatic compounds include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Heptane
-
-
-
To Prevent Oiling Out:
-
Use a larger volume of solvent.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage slow crystal growth.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solutions |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during extraction or chromatography. 3. Using too much solvent during recrystallization. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Check the pH of the aqueous layer during extraction to ensure your product hasn't partitioned into it. 3. For recrystallization, use the minimum amount of hot solvent needed to dissolve the solid. Cool the mother liquor in an ice bath to maximize crystal precipitation.[4] |
| Co-elution of Impurities in Column Chromatography | 1. Eluent system is too polar. 2. Impurities have very similar polarity to the product. | 1. Use a less polar eluent system (e.g., increase the hexane to ethyl acetate ratio). 2. Try a different stationary phase, such as alumina, which has different selectivity. 3. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Product Decomposition on the Column | The silica gel is too acidic, causing degradation of the sensitive product. | 1. Use deactivated or neutral silica gel. 2. Switch to a less acidic stationary phase like alumina. 3. Run the column quickly to minimize the residence time of the compound on the stationary phase. |
| Crystals Do Not Form Upon Cooling | 1. Solution is not saturated. 2. Presence of impurities inhibiting crystallization. | 1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. If all else fails, re-purify a small portion by chromatography to obtain pure material to use as seed crystals. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of crude this compound containing less polar and more polar impurities.
-
Solvent System Selection:
-
Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of approximately 0.25-0.35 for the desired product.
-
Add 0.5% triethylamine (TEA) to the chosen solvent system to prevent peak tailing.
-
-
Column Packing:
-
Use silica gel with a particle size of 40-63 µm (230-400 mesh).[6]
-
Pack the column using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Apply gentle positive pressure to the column to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Workflow for flash column chromatography purification.
Protocol 2: Recrystallization
This protocol is suitable for purifying a solid crude product where impurities have different solubilities than the desired compound.
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube and add a few drops of a test solvent.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Common solvent systems for halogenated pyridines include ethanol/water and ethyl acetate/hexanes.[7][8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of boiling solvent required to just dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, allow it to cool slightly and add a spatula-tip of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
Allow the filtered solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Caption: Workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. A regiospecific synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1, 2-dihydropyridin-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Minimizing Homocoupling in Reactions with 6-Bromo-2-fluoro-3-iodopyridine
Welcome to the technical support center for chemists working with 6-Bromo-2-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this versatile but challenging building block. The inherent reactivity differences between the C-I and C-Br bonds, coupled with the electronic nature of the fluoropyridine ring, present unique opportunities for selective functionalization but also potential pitfalls, most notably the formation of homocoupled byproducts.[1][2][3]
This document provides in-depth, practical solutions in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues & Solutions
Q1: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction with this compound. How can I minimize this?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often leading to reduced yields of the desired product and purification challenges.[4] This side reaction is primarily promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[5][6] Here’s a multi-faceted approach to suppress this unwanted pathway:
1. Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a key promoter of boronic acid homocoupling.[5][7] Therefore, meticulous degassing of your reaction mixture is paramount.
-
Recommended Protocol: Freeze-Pump-Thaw Cycles
-
Assemble your reaction vessel containing all solid reagents (this compound, boronic acid, base, and catalyst) under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture.
-
Repeat this cycle at least three times to ensure the complete removal of dissolved oxygen.
-
-
Alternative Method: Subsurface Sparge Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst can also be effective.[7][8]
2. Choice of Palladium Source and Pre-catalyst Activation: The state of the palladium catalyst upon initiation of the reaction is critical.
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the initial, often problematic, in-situ reduction of Pd(II) pre-catalysts.[9][10] The reduction of Pd(II) can sometimes proceed via a pathway that involves homocoupling of the boronic acid.[5]
-
Managing Pd(II) Pre-catalysts: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the addition of a mild reducing agent can be beneficial. Potassium formate, for instance, has been shown to facilitate the reduction to Pd(0) without aggressively promoting homocoupling.[7][8]
3. Ligand Selection: The choice of ligand significantly influences the rates of the elementary steps in the catalytic cycle.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines are often highly effective.[10][11][12] These ligands promote the oxidative addition and reductive elimination steps of the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[10]
4. Reaction Parameters: Fine-tuning the reaction conditions can further disfavor homocoupling.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.[9]
-
Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid by adding it slowly via a syringe pump can suppress the bimolecular homocoupling reaction.[10]
Q2: My Sonogashira coupling with this compound is producing a significant amount of di-alkyne (Glaser coupling) byproduct. What's causing this and how can I prevent it?
A2: The formation of a di-alkyne byproduct, known as Glaser coupling, is a common issue in Sonogashira reactions and is analogous to the homocoupling of boronic acids.[13][14] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. Here are key strategies to minimize this byproduct:
1. Strict Anaerobic Conditions: Similar to Suzuki reactions, oxygen is the main culprit. The oxidative homocoupling of terminal alkynes is catalyzed by copper salts in the presence of an oxidant, typically oxygen. Therefore, ensuring your reaction is rigorously degassed and maintained under an inert atmosphere is the most critical step.
2. Copper-Free Sonogashira Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. While copper(I) is a traditional co-catalyst, numerous efficient copper-free methods have been developed. These systems often rely on palladium catalysts with specific ligands that can facilitate the catalytic cycle without the need for copper.
3. Choice of Base and Solvent: The amine base in a Sonogashira reaction plays a crucial role.[13] Using a bulkier amine base, such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA), can sometimes disfavor the homocoupling pathway. The choice of solvent can also impact the solubility of intermediates and influence reaction rates.
4. Catalyst and Ligand System: For challenging substrates, using a robust palladium catalyst system is important. A catalyst system like Pd(PPh₃)₄ or a combination of a palladium source with a suitable phosphine ligand can improve the efficiency of the desired cross-coupling.
Q3: In my Buchwald-Hartwig amination, I'm observing the formation of a biaryl byproduct from the homocoupling of this compound. How can I suppress this?
A3: While less common than boronic acid or alkyne homocoupling, the reductive homocoupling of aryl halides can occur, especially under forcing conditions or if the catalyst deactivates.[15] This leads to the formation of 6,6'-Dibromo-2,2'-difluoro-3,3'-bipyridine.
1. Ligand Selection is Key: The Buchwald-Hartwig amination is highly dependent on the choice of ligand.[16][17]
-
Bulky Biarylphosphine Ligands: Modern, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to promote the C-N reductive elimination, which is often the rate-limiting step.[18][19] By accelerating this step, the lifetime of the palladium-aryl intermediate is reduced, thus minimizing the opportunity for side reactions like homocoupling.
-
Bidentate vs. Monodentate Ligands: While early generations of catalysts used bidentate ligands like BINAP, modern systems often favor bulky monodentate ligands which can facilitate the formation of the active monoligated palladium species.[11][16]
2. Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine.[20] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence catalyst activity and stability.
3. Catalyst Precursor and Reaction Conditions: Using well-defined palladium pre-catalysts can lead to more reproducible results.[11] High temperatures can sometimes lead to catalyst decomposition and an increased likelihood of side reactions. It's advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q4: How can I achieve selective coupling at the C-3 (iodo) position while leaving the C-6 (bromo) position intact?
A4: The differential reactivity of the carbon-halogen bonds is the key to achieving regioselectivity. The general reactivity trend in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[1][3] Therefore, the C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 6-position.
To favor mono-functionalization at the C-3 position:
-
Use Milder Reaction Conditions: Lower temperatures and shorter reaction times will preferentially activate the more labile C-I bond.[3]
-
Control Stoichiometry: Use close to a 1:1 stoichiometry of your coupling partner to the this compound.
-
Catalyst Choice: Standard palladium catalysts, often without highly specialized, overly active ligands, can be sufficient to achieve this selectivity. For example, in a Suzuki coupling, a catalyst system like Pd(PPh₃)₄ with a carbonate base is often effective.[4]
Q5: What is the role of the 2-fluoro substituent in these reactions?
A5: The fluorine atom at the 2-position has a significant electronic influence on the pyridine ring. Its strong electron-withdrawing nature through the inductive effect activates the C-I and C-Br bonds towards oxidative addition by the palladium catalyst. This generally makes this compound a more reactive substrate compared to its non-fluorinated analog. This enhanced reactivity can be advantageous but may also require more careful control of reaction conditions to prevent side reactions.
Q6: Should I be concerned about the purity of my this compound starting material?
A6: Absolutely. The purity of all reagents is critical for reproducible and high-yielding cross-coupling reactions. Impurities in the starting material can interfere with the catalytic cycle. For instance, any residual starting materials from the synthesis of this compound could potentially act as catalyst poisons or participate in unwanted side reactions. It is always recommended to use highly pure starting materials, and if necessary, purify the compound before use.
Data and Protocols
Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at the C-3 Position
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Direct Pd(0) source, minimizes homocoupling from in-situ reduction.[9][10] |
| Ligand | None (inherent to Pd(PPh₃)₄) or a mild phosphine | Avoids overly active catalysts that might lead to double coupling. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Effective for boronic acid activation without being overly harsh.[10] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common solvent systems for Suzuki couplings. |
| Temperature | 60-80 °C | Milder temperatures favor selective reaction at the C-I bond.[3] |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[5][7] |
Experimental Protocol: General Procedure for Selective Sonogashira Coupling at the C-3 Position
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the tube with Argon three times.
-
Add a degassed solvent mixture of THF and an amine base (e.g., TEA or DIPEA) in a 2:1 ratio.
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visual Guides
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling and the Homocoupling Side Path
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-2-fluoro-3-iodopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for navigating the complexities of catalyst selection for cross-coupling reactions with the versatile but challenging substrate, 6-bromo-2-fluoro-3-iodopyridine. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Fundamental Principles: Understanding the Reactivity of this compound
The key to successfully employing this compound in sequential cross-coupling strategies lies in understanding the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and selectivity-determining step is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The rate of this step is inversely proportional to the bond dissociation energy of the carbon-halogen bond.[1][2]
The established reactivity hierarchy is: C–I > C–Br > C–Cl > C–F .[1]
For this compound, this translates to a strong intrinsic preference for reaction at the C-3 iodo position under standard conditions. The C-Br bond is significantly less reactive, and the C-F bond is generally inert to palladium cross-coupling conditions. This inherent selectivity allows for the stepwise functionalization of the pyridine ring, making it a valuable building block.[3]
Caption: Oxidative addition reactivity hierarchy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in a question-and-answer format, providing specific advice for achieving high yields and selectivity.
General Issues & Initial Considerations
Q1: I'm starting a new project with this compound. Which coupling reaction should I perform first?
A1: Always target the C-3 iodo position for your initial transformation. The C-I bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Br bond.[1][4] By using mild reaction conditions, you can achieve excellent selectivity, leaving the C-Br bond at position 6 untouched for subsequent functionalization.
Q2: My reaction is failing or showing very low conversion. What are the first things I should check?
A2: Low or no conversion is a common issue that can often be traced back to a few key factors.[5] Before making drastic changes to your protocol, systematically verify the following:
-
Catalyst Activity: Has your palladium catalyst decomposed? Palladium black precipitation is a clear indicator of catalyst death.[6] Ensure you are using a fresh, high-quality catalyst or pre-catalyst. Pre-catalysts are often preferred as they provide more consistent and reproducible generation of the active Pd(0) species.[5]
-
Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, rendering them inactive.[6] Ensure your reaction setup is under a strict inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.
-
Reagent Purity: Impurities in your reagents, particularly the coupling partner (e.g., boronic acids, amines) or solvent, can poison the catalyst.[5][6] Boronic acids are known to degrade upon storage. Use freshly opened or purified reagents and anhydrous solvents.
-
Base Quality: The base is critical for the catalytic cycle. Ensure it is anhydrous and has not been passivated by atmospheric CO₂ or moisture. Using a freshly opened bottle or grinding the base under an inert atmosphere can be beneficial.
Caption: Troubleshooting workflow for low conversion.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: What are the best starting conditions for a selective Suzuki-Miyaura coupling at the C-3 (iodo) position?
A3: For a selective Suzuki coupling targeting the C-I bond, a palladium catalyst with a suitable phosphine ligand is standard.[7] The choice of base and solvent system is also crucial.[8] A robust starting point is outlined in the table below. Milder conditions are generally sufficient and help to preserve the C-Br bond.[3]
| Component | Recommendation | Rationale & Notes |
| Pd Precursor | Pd(OAc)₂ (2 mol%) or PdCl₂(dppf) (3 mol%) | Readily available and effective precursors.[3] |
| Ligand | SPhos (4 mol%) or dppf (3 mol%) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote efficient oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Carbonates are effective bases for the transmetalation step and are generally well-tolerated.[3][10] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1) | Biphasic solvent systems are common and facilitate the dissolution of both the organic substrates and inorganic base.[8][11] |
| Temperature | 80–100 °C | Sufficient to drive the reaction without promoting significant coupling at the C-Br bond.[11] |
Q4: I am seeing significant homocoupling of my boronic acid. How can I prevent this?
A4: Homocoupling (Glaser-type) of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6]
-
Improve Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Maintain a strict inert atmosphere throughout the reaction.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources, which can involve the boronic acid.[6][9]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.
Sonogashira Coupling (C-C Alkyne Formation)
Q5: I need to install a terminal alkyne at the C-3 position. What catalyst system do you recommend?
A5: The Sonogashira coupling is the premier method for this transformation. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.[4][12]
-
Catalyst System: A combination of Pd(PPh₃)₄ (2-5 mol%) and CuI (1-5 mol%) is a highly effective and widely used system.[3][13]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. The base also often serves as the solvent or co-solvent.[13]
-
Solvent: THF or DMF are common choices if a co-solvent is needed.
-
Temperature: These reactions are often efficient at room temperature, which is ideal for maintaining selectivity.[13][14]
Q6: My Sonogashira reaction is a mess. I'm getting a lot of alkyne homocoupling and my starting material is gone. What happened?
A6: This strongly suggests the formation of Glaser-Hay coupling products, a dimerization of your terminal alkyne. This side reaction is catalyzed by the copper(I) salt in the presence of oxygen.[15]
-
Exclude Oxygen: As with Suzuki homocoupling, rigorous exclusion of oxygen is paramount. Ensure all reagents and the reaction vessel are under a robust inert atmosphere.
-
Go Copper-Free: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These conditions often require a slightly more active palladium catalyst/ligand system and a stronger base (e.g., an inorganic base like Cs₂CO₃ or an amine like pyrrolidine) but completely eliminate the source of the homocoupling side reaction.[14][16]
Buchwald-Hartwig Amination (C-N Bond Formation)
Q7: What are the key considerations for a selective Buchwald-Hartwig amination at the C-3 position?
A7: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds.[17] The principle of regioselectivity (I > Br) holds true.[1] Success hinges on the correct combination of a palladium pre-catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[5]
-
Catalyst/Ligand System: Modern Buchwald-Hartwig protocols rely on sophisticated, sterically hindered biarylphosphine ligands. Excellent choices include XPhos, SPhos, or RuPhos, typically used with a Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3.[5][18] These ligands accelerate the rate-limiting reductive elimination step.
-
Base: A strong base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[4][5] The choice of base can depend on the pKa of the amine.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.
Q8: My amination reaction is sluggish and I'm observing hydrodehalogenation (replacement of iodine with hydrogen). How can I fix this?
A8: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can arise from several sources.
-
Water Contamination: Ensure your base and solvent are scrupulously dry. Water can interfere with the catalytic cycle and lead to protonolysis of intermediates.[5]
-
Base-Induced Elimination: For some substrates, the base can promote β-hydride elimination from a palladium intermediate, leading to the reduced arene. Switching to a different base (e.g., from an alkoxide to K₃PO₄) may solve the problem.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination versus side reactions. Screening a different class of bulky phosphine ligand (e.g., switching from XPhos to RuPhos) can be beneficial.[18]
-
Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often minimize this side reaction.[19]
Experimental Protocols
The following are general, representative procedures for selective coupling at the C-3 iodo position. Note: These are starting points and may require optimization for your specific coupling partner. Always conduct reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).[11]
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add degassed 4:1 Dioxane/H₂O via syringe.[11]
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (CuI, 5 mol%).[3]
-
Add degassed THF and triethylamine (Et₃N, 3.0 equiv.).[13]
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 2-16 hours.[13]
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
-
In a glovebox or under a strong counterflow of inert gas, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.
-
Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Seal the vial, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through Celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. thalesnano.com [thalesnano.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of 6-Bromo-2-fluoro-3-iodopyridine
Welcome to the technical support center for 6-Bromo-2-fluoro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding its reactivity, with a focus on the critical interplay of solvents and bases in directing reaction outcomes. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Reactivity Landscape
This compound presents a fascinating case of regioselective functionalization. The pyridine ring is electron-deficient, and the three different halogen substituents offer distinct reactivities, primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1] This inherent difference is the cornerstone of achieving selectivity. The C-I bond at the 3-position is the most labile and, therefore, the most reactive site for oxidative addition to a palladium(0) catalyst. The C-Br bond at the 6-position is next in reactivity, while the C-F bond at the 2-position is the most robust and typically unreactive in these cross-coupling reactions.
This predictable reactivity hierarchy allows for a stepwise and controlled functionalization of the pyridine core, making this reagent a valuable tool in the synthesis of complex, highly substituted pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
Q1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid. How can I ensure selective reaction at the 3-position (C-I)?
A1: Achieving high selectivity for the C-I bond is very feasible due to its significantly lower bond dissociation energy compared to the C-Br bond. The key is to use mild reaction conditions that are sufficient to activate the C-I bond without promoting the slower oxidative addition at the C-Br bond.
-
Causality behind Experimental Choices:
-
Catalyst System: A standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos) is generally sufficient. More active, bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be beneficial as they promote the reductive elimination step and can often be used at lower catalyst loadings.[2]
-
Base Selection: A moderately weak inorganic base is crucial. Strong bases can lead to side reactions, including dehalogenation. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are recommended.[3] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[4]
-
Solvent Choice: A mixture of an aprotic organic solvent and water is standard. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][5]
-
Temperature Control: Lower reaction temperatures (e.g., 80-90 °C) will favor the more kinetically facile C-I bond activation.[6]
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Inactive Catalyst2. Inefficient Base3. Poor Solvent Choice4. Insufficient Temperature | 1. Use a fresh batch of catalyst or a more active precatalyst. Ensure proper inert atmosphere techniques.2. Switch to a more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.3. Optimize the solvent-to-water ratio to ensure adequate solubility of all components.[5]4. Cautiously increase the temperature in 10 °C increments. |
| Poor Selectivity (Reaction at C-Br) | 1. Reaction Temperature Too High2. Prolonged Reaction Time3. Overly Active Catalyst System | 1. Reduce the reaction temperature to favor the more reactive C-I bond.2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.3. Switch to a less active catalyst system, for instance, by using a less electron-rich phosphine ligand. |
| Dehalogenation (Loss of I or Br) | 1. Presence of Hydride Sources2. Base is Too Strong | 1. Use high-purity, degassed solvents. Avoid alcoholic solvents which can be hydride donors.2. Switch from strong bases (e.g., alkoxides) to milder inorganic bases like K₂CO₃ or K₃PO₄. |
Section 2: Sonogashira Coupling
Q2: I want to introduce an alkyne at the 3-position via Sonogashira coupling. What are the optimal conditions to maintain selectivity and avoid side reactions?
A2: Similar to the Suzuki coupling, the Sonogashira reaction can be highly selective for the C-I bond. The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
-
Causality behind Experimental Choices:
-
Catalyst System: The standard Pd(PPh₃)₂Cl₂/CuI system is often effective. Copper-free conditions have also been developed and can be beneficial in avoiding the homocoupling of the alkyne (Glaser coupling).[7]
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne, forming the reactive acetylide, and also acts as a scavenger for the HX generated during the reaction.[7]
-
Solvent Choice: Aprotic polar solvents like DMF or THF are common choices. They help to dissolve the various components of the reaction mixture.[3]
-
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Alkyne Homocoupling (Glaser Coupling)2. Incomplete Reaction3. Catalyst Deactivation | 1. Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. Consider copper-free conditions.2. Increase the reaction temperature or time. A slight excess of the alkyne can also be beneficial.3. Use fresh catalysts and ensure all reagents are anhydrous.[8] |
| Reaction at C-Br Position | 1. High Temperature or Long Reaction Time | 1. As with Suzuki coupling, milder conditions will favor reaction at the C-I bond. Monitor the reaction progress closely. |
| Difficulty with Electron-Rich/Deficient Alkynes | 1. Mismatch in Reaction Conditions | 1. For electron-deficient alkynes, a stronger base might be necessary. For electron-rich alkynes, a more active catalyst system may be required. |
Section 3: Buchwald-Hartwig Amination
Q3: I am struggling with the Buchwald-Hartwig amination of this compound. The reaction is sluggish and gives low yields. What factors should I consider?
A3: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition by the pyridine nitrogen. The choice of ligand, base, and solvent is particularly critical for this transformation.[9][10]
-
Causality behind Experimental Choices:
-
Ligand Selection: This is arguably the most important factor. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often required to facilitate both the oxidative addition and the reductive elimination steps, which can be rate-limiting.[11] These ligands create a sterically hindered environment around the palladium center, which promotes the desired C-N bond formation.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be used, often requiring a more active catalyst system.[10]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally used. The choice of solvent can influence the solubility of the palladium complex and the base, thereby affecting the reaction rate.[10]
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inappropriate Ligand2. Base is Too Weak or Insoluble3. Catalyst Inhibition by Pyridine Nitrogen | 1. Screen a panel of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos).[11]2. Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is fresh and anhydrous.3. The use of advanced, well-defined precatalysts can sometimes overcome this issue. |
| Dehalogenation Side Product | 1. Unproductive β-Hydride Elimination Pathway | 1. The choice of ligand is critical to suppress this side reaction. Bulky ligands that promote rapid reductive elimination are preferred.[2][10] |
| Reaction Stalls | 1. Catalyst Decomposition2. Product Inhibition | 1. Use a more robust precatalyst. Ensure strict inert atmosphere conditions.2. In some cases, dilution of the reaction mixture can be beneficial. |
Section 4: Metal-Halogen Exchange
Q4: I need to perform a metal-halogen exchange to generate an organometallic intermediate for subsequent reaction with an electrophile. Which halogen will react, and what are the best conditions?
A4: Metal-halogen exchange is a powerful tool for the functionalization of aryl halides. The rate of exchange generally follows the trend I > Br > Cl, making the C-I bond at the 3-position the primary site of reaction.[12]
-
Causality behind Experimental Choices:
-
Reagent Selection:
-
Lithium-Halogen Exchange: Alkyl lithium reagents like n-BuLi or t-BuLi are commonly used. The reaction is typically very fast and must be performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as nucleophilic attack on the pyridine ring.[13]
-
Magnesium-Halogen Exchange (Grignard Formation): Reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl) are excellent for performing Br-Mg or I-Mg exchange under milder conditions than traditional Grignard formation from magnesium metal. This method often shows better functional group tolerance.[14]
-
-
Solvent Choice: Anhydrous ethereal solvents like THF or diethyl ether are essential for stabilizing the resulting organometallic species.[13]
-
Temperature Control: Strict temperature control is critical, especially with highly reactive organolithium reagents, to ensure selectivity and prevent decomposition.
-
Troubleshooting Guide: Metal-Halogen Exchange
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product after Quenching | 1. Incomplete Exchange2. Decomposition of the Organometallic Intermediate3. Reaction with Solvent | 1. Allow for a sufficient exchange time, even at low temperatures. A slight excess of the organometallic reagent may be needed.2. Maintain a low temperature throughout the generation and quenching of the organometallic species.3. Ensure the use of anhydrous solvents and strict inert conditions. |
| Lack of Selectivity (Reaction at C-Br) | 1. Temperature Too High | 1. The exchange at the C-I bond is kinetically favored. Maintain a low temperature (≤ -78 °C) to ensure high selectivity. |
| Formation of Homocoupling Products | 1. Presence of Oxidizing Agents (e.g., O₂) | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the experiment. |
Experimental Protocols & Visualizations
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv, finely powdered)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and inert gas setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 v/v mixture) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Diagram: Regioselectivity in Cross-Coupling
Caption: Reactivity hierarchy of C-X bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Polyhalogenated Heterocycles
Welcome to the technical support center for chemists navigating the complexities of reactions with polyhalogenated heterocycles. These substrates are invaluable building blocks in medicinal chemistry and materials science, yet their reactivity can be notoriously challenging to control. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and perplexing results encountered in the lab. Here, we move beyond simple procedural lists to explore the underlying principles governing these reactions, empowering you to make informed, rational decisions to optimize your synthetic outcomes.
Part 1: Cross-Coupling Reactions - Navigating Selectivity and Reactivity
Palladium-catalyzed cross-coupling reactions are workhorses for C-C and C-N bond formation. However, with multiple reactive halogen sites on a heterocycle, achieving the desired regioselectivity is paramount.
FAQ 1: "My Suzuki-Miyaura coupling is giving me a mixture of mono-substituted products, or no reaction at all. How can I control the site of reaction?"
Answer: This is a classic challenge of regioselectivity, and the key lies in understanding the factors that govern the first—and often rate-limiting—step of the catalytic cycle: oxidative addition.[1]
The Causality Behind Selectivity:
The palladium catalyst will preferentially insert into the most reactive C-X bond. This reactivity is dictated by a combination of factors:
-
Halogen Identity: The general order of reactivity for oxidative addition is I > Br > Cl. If your heterocycle has different halogens, the catalyst will almost always react at the heavier halogen first.[2]
-
Electronic Effects: Oxidative addition is favored at the most electrophilic carbon position.[1] For nitrogen-containing heterocycles like pyridines, positions α (C2/C6) and γ (C4) to the nitrogen are more electron-deficient and thus more activated towards oxidative addition.[1] Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the ring will further enhance the electrophilicity of nearby carbons, directing the coupling to ortho or para positions.[1]
-
Steric Hindrance: Bulky groups adjacent to a halogen can sterically shield it, disfavoring oxidative addition at that site. This can be exploited to direct the reaction to a less hindered position.[3][4]
-
Bond Dissociation Energy (BDE): The C-X bond with the lowest BDE is often the most susceptible to cleavage by the palladium catalyst. For dihalopyridines, the C2-X bond generally has the lowest BDE.[1]
Troubleshooting Workflow:
dot graph TD { graph [rankdir="LR", width=7.6, height=3.5] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"] edge [fontname="Arial", fontsize=9]
} caption { label="Decision workflow for regioselectivity issues." font-size: 10 } enddot Caption: Decision workflow for regioselectivity issues.
Experimental Protocol: Optimizing for Mono-substitution
-
Catalyst & Ligand Selection: For challenging substrates, especially aryl chlorides, standard catalysts may fail. Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[5] These promote oxidative addition and stabilize the active catalytic species.
-
Solvent Choice: Solvent polarity can dramatically influence selectivity. Nonpolar solvents (e.g., toluene, dioxane) can favor reaction at one site, while polar solvents (e.g., DMF, or biphasic systems with water) may favor another.[6][7][8] For instance, in some systems, C-Cl bonds are preferentially activated in nonpolar solvents, whereas C-OTf bonds react in polar solvents.[6]
-
Base Selection: The base is not merely a spectator. Its solubility and strength are critical. For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are common. Ensure adequate solubility, often by using a biphasic solvent system (e.g., dioxane/water), which can be crucial for efficient reaction.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred site of reaction and minimizing side reactions.
| Parameter | Recommendation for Selectivity | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos) | Promotes difficult oxidative additions and prevents catalyst decomposition.[5] |
| Solvent | Screen polar (DMF) vs. nonpolar (Toluene) | Polarity can alter the active catalytic species and influence which C-X bond is cleaved.[6][8] |
| Base | K₃PO₄, Cs₂CO₃ (ensure solubility) | Base participates in the transmetalation step; its solubility impacts reaction rate.[9] |
| Temperature | Start at lower temperatures (e.g., 60-80 °C) | May enhance kinetic selectivity and reduce byproduct formation. |
FAQ 2: "My Buchwald-Hartwig amination is sluggish, and I'm seeing significant hydrodehalogenation (C-X bond replaced by C-H). What's going wrong?"
Answer: This is a common and frustrating problem. Sluggish reactivity points to issues with catalyst activation or stability, while hydrodehalogenation is a competing side reaction that consumes your starting material.
The Causality Behind the Problem:
-
Catalyst Inhibition/Decomposition: The nitrogen lone pair on a heterocycle can coordinate to the palladium center, inhibiting catalysis.[5] Furthermore, the active Pd(0) catalyst is sensitive to oxygen, leading to the formation of inactive palladium black.[5]
-
Hydrodehalogenation: This side reaction occurs when the aryl-palladium intermediate is protonated before it can couple with the amine. The source of the proton can be trace water or even impurities in the amine reagent itself.[5]
Troubleshooting Workflow:
dot graph TD { graph [rankdir="TB", width=7.6, height=4.5] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"] edge [fontname="Arial", fontsize=9]
} caption { label="Troubleshooting workflow for Buchwald-Hartwig amination." font-size: 10 } enddot Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol: Minimizing Side Reactions
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is the enemy of the active Pd(0) catalyst. Degas your solvent thoroughly (3-4 freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[5][9]
-
Reagent Quality Control: Use freshly distilled or high-purity amines. Ensure your solvents are anhydrous. Trace water is a primary proton source for hydrodehalogenation.[5]
-
Optimize the Catalyst System:
-
Ligand Choice: For difficult couplings, especially with aryl chlorides, bulky biaryl phosphine ligands are essential.[10][11] Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are more stable and form the active Pd(0) species more cleanly.
-
Ligand:Metal Ratio: Since amines can act as ligands and inhibit the catalyst, it can be beneficial to use a slightly higher ligand-to-palladium ratio than standard.
-
-
Base Selection: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). The choice of base can significantly influence the reaction rate and should be screened.[5]
FAQ 3: "My Sonogashira coupling is plagued by homocoupling of the terminal alkyne (Glaser coupling). How can I favor the cross-coupled product?"
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, driven by the copper co-catalyst and the presence of oxygen.[12]
The Causality Behind the Problem:
The Hay or Glaser homocoupling mechanism involves the oxidation of copper(I) acetylides by oxygen. This process competes directly with the desired cross-coupling pathway. The less reactive your aryl halide, the more time there is for the homocoupling side reaction to occur.[12]
Experimental Protocol: Suppressing Homocoupling
-
Rigorous Degassing: This is the most critical factor. Oxygen must be meticulously excluded from the reaction mixture. Improve your degassing procedure for all solvents and reagents.[13]
-
Use a Reducing Atmosphere: Some protocols recommend performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar). The hydrogen helps to scavenge trace oxygen and maintain the palladium catalyst in its active Pd(0) state.[12][13]
-
Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Conditions: Investigate modern, copper-free Sonogashira protocols, which eliminate the primary catalyst for the homocoupling side reaction.
Part 2: Nucleophilic Aromatic Substitution (SₙAr)
For highly electron-deficient polyhalogenated heterocycles, SₙAr offers a powerful, transition-metal-free alternative for functionalization.
FAQ 4: "I'm attempting an SₙAr reaction, but it's not working. What are the requirements for this reaction to proceed?"
Answer: Unlike the cross-coupling reactions discussed above, SₙAr does not involve a metal catalyst. Its success hinges entirely on the electronic properties of the heterocyclic substrate.
The Causality Behind SₙAr Reactivity:
The SₙAr mechanism is a two-step addition-elimination process.[14][15]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[15]
-
Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.
For this pathway to be favorable, the negative charge of the Meisenheimer complex must be stabilized. This requires:
-
Strong Electron-Withdrawing Groups (EWGs): At least one powerful EWG (like -NO₂, -CN, -CF₃) must be present on the ring.
-
Correct Regiochemistry: The EWG must be positioned ortho or para to the leaving group.[14][16] This allows the negative charge to be delocalized onto the EWG through resonance, stabilizing the intermediate. A meta-positioned EWG cannot provide this resonance stabilization, and the reaction will likely fail.[16][17]
dot graph TD { graph [rankdir="LR", width=7.6, height=3.0] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"] edge [fontname="Arial", fontsize=9]
} caption { label="Logical relationship for SₙAr reactivity." font-size: 10 } enddot Caption: Logical relationship for SₙAr reactivity.
Troubleshooting Protocol:
-
Analyze Your Substrate: Confirm that your heterocycle is sufficiently electron-deficient and that an EWG is correctly positioned (ortho/para) to the target halogen. If not, SₙAr is likely not a viable strategy, and you should consider a cross-coupling approach.
-
Increase Nucleophile Strength: Use a stronger nucleophile or a higher concentration.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are typically used as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus increasing its reactivity.[18]
-
Temperature: If the reaction is sluggish, increasing the temperature is often effective.
Part 3: General Troubleshooting
FAQ 5: "I suspect a metal-halogen exchange side reaction is occurring. How can I identify and prevent this?"
Answer: Metal-halogen exchange is a potential side reaction when using organolithium or Grignard reagents, especially at non-cryogenic temperatures.[19] It is an equilibrium process that can scramble the substitution pattern on your ring before your desired reaction occurs.[20]
Identifying the Problem:
If you are performing a reaction such as a lithium-halogen exchange followed by quenching with an electrophile, and you isolate products where the electrophile has added to an unexpected position, this is a strong indicator that scrambling has occurred via a subsequent metal-halogen exchange.
Prevention Strategies:
-
Cryogenic Temperatures: This is the most critical parameter. Performing the initial metal-halogen exchange at very low temperatures (e.g., -78 °C to -100 °C) is essential to ensure the exchange is kinetically faster than any competing side reactions.[21]
-
Choice of Reagent: The tendency for exchange is influenced by the stability of the resulting organometallic species.
-
Rapid Quenching: After the initial exchange, quench the reaction with the desired electrophile at low temperature before allowing the reaction to warm.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. jk-sci.com [jk-sci.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ncrdsip.com [ncrdsip.com]
- 18. Aromatic Nucleophilic Substitution [fishersci.se]
- 19. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 21. joss.tcnj.edu [joss.tcnj.edu]
Technical Support Center: Strategies to Mitigate Debromination and Deiodination in Cross-Coupling Reactions
<
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter undesired debromination or deiodination side reactions, primarily within palladium-catalyzed cross-coupling methodologies. Our goal is to provide a foundational understanding of the mechanistic underpinnings of this common problem and to offer actionable, field-proven troubleshooting strategies to enhance reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding hydrodehalogenation, the primary pathway for these side reactions.
Q1: What exactly are debromination and deiodination side reactions?
In the context of cross-coupling, debromination or deiodination is an undesired side reaction where the bromine or iodine atom on your starting material (typically an aryl or heteroaryl halide) is replaced by a hydrogen atom.[1][2][3] This process, more formally known as hydrodehalogenation or protodehalogenation , leads to the formation of a simple arene byproduct (Ar-H) instead of the intended coupled product (Ar-Nu), which reduces your overall yield and complicates purification efforts.[2][3]
Q2: Why are aryl iodides and bromides particularly susceptible to this reaction?
The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[4][5] While this high reactivity is beneficial for the desired coupling, the resulting palladium-aryl intermediates, [L-Pd(Ar)(I)] and [L-Pd(Ar)(Br)], are also more susceptible to competing side reactions like hydrodehalogenation compared to their aryl chloride counterparts.[4][6] Iodopyrazoles, for instance, have a notedly higher tendency for dehalogenation than their bromo- or chloro-analogs in Suzuki-Miyaura reactions.[3]
Q3: What are the primary mechanistic pathways for hydrodehalogenation?
Hydrodehalogenation occurs when the key palladium-aryl intermediate in the catalytic cycle is intercepted by a hydride source before it can proceed through the productive coupling pathway.[7] The main sources of these detrimental hydrides are:
-
The Base: Strong bases, particularly alkoxides like NaOt-Bu, can react with protic sources in the media or undergo decomposition pathways that generate hydride species.[1][2]
-
The Solvent: Protic solvents like alcohols or even trace amounts of water are well-known hydride donors.[1][2][7] Solvents such as 2-propanol can act as the reductant in certain systems.[8]
-
Reagents: Other components in the reaction, including certain boronic acids or amines, can also serve as hydride sources under specific conditions.[9]
Once a hydride is transferred to the palladium center, the resulting complex can undergo reductive elimination to release the unwanted dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the undesired cycle.[9]
Q4: How can I quickly diagnose if debromination/deiodination is a major issue in my reaction?
The most direct methods for identifying and quantifying the dehalogenated byproduct are analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10] When analyzing your crude reaction mixture, look for a mass peak corresponding to your starting material minus the mass of the halogen (Br ≈ 79/81 amu; I ≈ 127 amu) plus a hydrogen atom. The disappearance of the characteristic isotopic pattern for bromine is a strong indicator of debromination.[10]
Part 2: Troubleshooting Guide for Hydrodehalogenation
This section is structured as a problem-and-solution guide to address specific experimental challenges.
Problem 1: My LC-MS shows a major byproduct corresponding to the mass of my dehalogenated starting material (Ar-H). Where should I start troubleshooting?
Observing a significant amount of hydrodehalogenation points to a competition between your desired coupling and an undesired reductive pathway. A systematic approach is crucial.
Step-by-Step Troubleshooting Protocol:
-
Evaluate the Base: The base is often the primary culprit.[1][2][7] Strong alkoxide bases (e.g., NaOt-Bu, KOt-Bu) are frequently implicated.
-
Assess the Solvent System: Protic solvents or residual water can act as a hydride source.[1][2]
-
Action: Ensure all reagents and solvents are rigorously anhydrous. Use high-purity, anhydrous aprotic solvents like toluene, dioxane, or THF.[1] If your protocol uses a co-solvent like water or an alcohol, re-evaluate if it is truly necessary or if the ratio can be minimized.
-
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of side reactions, which may have a higher activation energy than the desired coupling.[1][3][10]
-
Analyze the Catalyst System: The choice of ligand is critical for modulating the reactivity and stability of the palladium center.[3]
-
Action: If you are not already using one, introduce a supporting ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are highly effective.[1][3] These ligands promote the desired reductive elimination step to form the C-N or C-C bond, helping it to outcompete the hydrodehalogenation pathway.[3][11]
-
Problem 2: I am working with an electron-rich aryl halide and experiencing persistent dehalogenation, even after basic optimization. What advanced strategies can I employ?
Electron-rich aryl halides can be particularly challenging as they increase the electron density on the palladium center after oxidative addition, which can facilitate side reactions.
Advanced Troubleshooting Strategies:
-
Systematic Ligand Screening: This is the most powerful tool for challenging substrates. The steric and electronic properties of the ligand directly influence the outcome.
-
Action: Screen a panel of ligands. For Buchwald-Hartwig aminations, ligands like BrettPhos have shown excellent reactivity and can prevent the formation of inhibitory palladium-iodide dimers that plague reactions with aryl iodides.[12] For Suzuki couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[13][14]
-
-
Change the Palladium Precatalyst: The source of Pd(0) can matter. Some Pd(II) precatalysts may generate active Pd(0) inefficiently, leading to side reactions.[7]
-
Action: Switch to a modern, well-defined precatalyst system (e.g., Buchwald G3 or G4 precatalysts).[5] These systems are designed for reliable and rapid generation of the active L-Pd(0) species, which can lead to cleaner reactions.
-
-
Consider the Boron Source (for Suzuki Reactions): Standard boronic acids can sometimes be a source of protic impurities or participate in side reactions.
-
Action: Switch to more stable boron derivatives like boronate esters (e.g., pinacol esters) or MIDA boronates, which are known to be more robust and can lead to cleaner reaction profiles.[7]
-
Part 3: Data Summaries & Visual Guides
To assist in experimental design, the following tables and diagrams summarize key information.
Table 1: Comparison of Common Bases in Cross-Coupling Reactions
| Base | Type | pKaH (approx.) | Common Solvents | Propensity for Hydrodehalogenation | Notes |
| NaOt-Bu / KOt-Bu | Strong Alkoxide | 19 | THF, Dioxane, Toluene | High | Very effective for activation, but a common source of hydride species, especially with protic impurities.[1][2][3] |
| Cs₂CO₃ | Weak Inorganic | 10 | Dioxane, Toluene, DMF | Low | Excellent choice for sensitive substrates; good solubility compared to other carbonates.[7][10] |
| K₃PO₄ | Weak Inorganic | 12.3 | Dioxane, Toluene | Low | A widely used, reliable, and mild base for suppressing dehalogenation in Suzuki and other couplings.[1][7][10] |
| K₂CO₃ | Weak Inorganic | 10.3 | Dioxane, Toluene, Water | Low to Moderate | Generally a safe choice, but its effectiveness can be substrate-dependent.[1][10] |
| Organic Amines (Et₃N, DIPEA) | Organic | 11 | Toluene, THF | Variable | Can be effective, especially in Sonogashira reactions, but can also act as a hydride source in some cases.[3] |
Table 2: Selected Phosphine Ligands for Suppressing Dehalogenation
| Ligand | Class | Key Feature | Typical Application | Rationale |
| XPhos, SPhos, RuPhos | Dialkylbiaryl Phosphine | Bulky and Electron-Rich | Suzuki, Buchwald-Hartwig | Steric bulk accelerates the final reductive elimination step, outcompeting the dehalogenation pathway.[1][3] |
| BrettPhos | Dialkylbiaryl Phosphine | Prevents Dimerization | Buchwald-Hartwig (Aryl Iodides) | Its structure inhibits the formation of inactive [Pd(Ar)(μ-I)]₂ dimers, improving catalyst efficacy with aryl iodides.[12] |
| P(o-tolyl)₃ | Triarylphosphine | Moderately Bulky | Suzuki (Electron-Deficient Substrates) | Can be effective for specific substrate classes where highly electron-rich ligands are not required.[1] |
| DPPF | Ferrocene-based | Bidentate | Buchwald-Hartwig | Bidentate nature helps stabilize the catalyst and can prevent the formation of inactive dimers.[11] |
Diagram 1: Competing Catalytic Cycles
This diagram illustrates the point of divergence between the desired cross-coupling pathway and the undesired hydrodehalogenation side reaction.
Caption: Fig 1. Divergence of productive coupling (green) vs. hydrodehalogenation (red).
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving hydrodehalogenation issues.
Caption: Fig 2. A systematic workflow for mitigating hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of Aryl Halides into Arenes with 2-Propanol Promoted by a Substoichiometric Amount of a tert-Butoxy Radical Source [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Workup of Reactions with 6-Bromo-2-fluoro-3-iodopyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The trifunctionalized pyridine, 6-Bromo-2-fluoro-3-iodopyridine, is a versatile building block in medicinal chemistry and materials science. Its unique arrangement of halogens with differential reactivity allows for selective, sequential cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures. However, the very features that make this reagent so useful also present distinct challenges during reaction workup and purification.
This technical support center provides a comprehensive guide to navigating the intricacies of workup procedures for reactions containing this compound. Drawing on established protocols for similar polyhalogenated heterocycles and field-proven insights, this guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.
Troubleshooting Guide: Addressing Common Workup Challenges
This section is designed to help you troubleshoot specific problems that may arise during the workup of your reaction mixture.
Question 1: After my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), I'm observing a low yield of my desired product. What are the likely causes related to the workup?
Answer:
Low yields in cross-coupling reactions involving pyridine substrates can often be attributed to issues during the workup phase. The primary culprits are often catalyst deactivation, product loss during extraction, or degradation of the starting material or product.[1]
Here's a systematic approach to troubleshoot:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[1][2][3] While this is primarily a reaction-phase issue, improper quenching can exacerbate it.
-
Recommendation: Upon reaction completion, it is crucial to quench the reaction to halt the catalytic cycle and prevent further side reactions. A common and effective method is to cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate before proceeding with an aqueous wash.
-
-
Product Loss During Extraction: Polyfunctionalized pyridines can exhibit varying polarities, which can lead to partitioning issues between the organic and aqueous layers during extraction.
-
Recommendation:
-
Solvent Choice: Ethyl acetate is a common and generally effective solvent for extracting pyridine derivatives. If you suspect your product has higher polarity, consider a more polar solvent like dichloromethane (DCM).
-
pH Adjustment: The basicity of the pyridine nitrogen can lead to the formation of salts in acidic aqueous layers, causing your product to partition into the aqueous phase. If you've used an acidic quench (e.g., NH4Cl), consider carefully neutralizing the aqueous layer with a mild base like sodium bicarbonate before extraction. Conversely, if a strong base was used in the reaction, an initial wash with a dilute acid solution (e.g., 1M HCl) can help remove it, but be mindful of the potential for product protonation.
-
Brine Wash: Always perform a final wash with brine (saturated NaCl solution) to break up any emulsions and reduce the amount of dissolved water in the organic layer.
-
-
-
Incomplete Quenching of Reagents: If organometallic reagents were used (e.g., in a lithiation-trapping sequence), incomplete quenching can lead to the formation of undesired byproducts during the workup.
-
Recommendation: For quenching reactive organometallic species, a slow, dropwise addition of a proton source at low temperature (e.g., 0 °C or -78 °C) is recommended. Saturated aqueous ammonium chloride is a common choice. For highly reactive reagents, a sequential quench with a less reactive alcohol like isopropanol followed by water can be a safer and more controlled approach.[3]
-
Question 2: I'm observing the formation of palladium black during my workup. What does this indicate and how can I remove it?
Answer:
The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.[1] This can be triggered by high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio during the reaction. While prevention is key, effective removal during workup is essential for product purity.
-
Filtration: The most straightforward method for removing palladium black is filtration.
-
Protocol: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and filter it through a pad of celite. Celite is a diatomaceous earth filter aid that effectively traps fine particles. Wash the celite pad thoroughly with the same solvent to ensure complete recovery of your product.[4]
-
-
Palladium Scavengers: For removing soluble palladium species that may remain after filtration, specialized scavengers can be employed.
-
Common Scavengers: Thiol-based silica gels or polymers, and trimercaptotriazine (TMT) are effective at binding to and removing residual palladium.[1][2]
-
General Procedure: After initial filtration, the organic solution can be stirred with the scavenger for a period of time (typically a few hours to overnight), followed by another filtration to remove the scavenger-bound palladium.
-
Frequently Asked Questions (FAQs)
This section addresses more general questions about the workup of reactions involving this compound.
Question 3: What is the general workup procedure for a typical cross-coupling reaction with this compound?
Answer:
A general and robust workup procedure for a palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) can be outlined as follows:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature. If the reaction was performed at high temperatures, this is a critical first step to prevent degradation during the quench. Quench the reaction by adding a suitable reagent. For Suzuki reactions, a saturated aqueous solution of ammonium chloride is often used. For Sonogashira and Buchwald-Hartwig reactions, simply adding water is often sufficient.[5][6]
-
Dilution and Extraction: Dilute the quenched reaction mixture with an organic solvent, typically ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water: To remove water-soluble inorganic salts and reagents.
-
Saturated aqueous sodium bicarbonate (optional): To neutralize any acidic components.
-
Brine: To remove residual water and break emulsions.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.
Question 4: How does the differential reactivity of the halogens on this compound affect the workup?
Answer:
The order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[7] This is a key feature exploited in sequential couplings. During the workup of a reaction where only the iodo-substituent has reacted, the bromo- and fluoro-substituents are generally expected to remain intact.
However, it's important to be aware of potential side reactions:
-
Hydrodehalogenation: Under certain conditions, particularly with strong bases and at elevated temperatures, you might observe the replacement of a halogen (usually bromine) with a hydrogen atom. This is a known side reaction in Buchwald-Hartwig aminations.[8]
-
Stability of the C-F bond: The C-F bond is generally the most stable and least reactive of the carbon-halogen bonds.[9][10] It is typically stable to standard aqueous workup conditions. However, prolonged exposure to very strong acids or bases at high temperatures could potentially lead to its cleavage, although this is less common.
Question 5: What are some common impurities I might encounter, and how can I identify them?
Answer:
Besides unreacted starting material, common impurities can include:
-
Homocoupled Products: In Suzuki and Sonogashira reactions, you may see byproducts from the coupling of two molecules of the boronic acid or alkyne, respectively.[2][11]
-
Protodeboronated/Protodesilylated Starting Material: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom. Similarly, in Sonogashira reactions involving silyl-protected alkynes, the silyl group can be cleaved.
-
Ligand and Catalyst Residues: Phosphine ligands can be oxidized during the reaction, and these oxides can be difficult to remove. As mentioned earlier, palladium residues are also a common impurity.
Identification:
-
TLC: Thin-layer chromatography is a quick and effective way to get a preliminary assessment of the purity of your crude product.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are invaluable for identifying the desired product and any organic impurities. The presence of characteristic signals for your starting material or known byproducts can guide your purification strategy.
-
LC-MS: Liquid chromatography-mass spectrometry can help identify the molecular weights of the components in your crude mixture, aiding in the identification of impurities.
Experimental Protocols
Below are detailed, step-by-step methodologies for the workup of common cross-coupling reactions.
Protocol 1: Workup for a Suzuki-Miyaura Coupling Reaction
This protocol assumes a reaction between this compound and an arylboronic acid, selectively at the iodine position.
-
Reaction Quenching:
-
After cooling the reaction mixture to room temperature, add 20 mL of saturated aqueous ammonium chloride solution.
-
Stir the mixture vigorously for 10-15 minutes.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-20% ethyl acetate in hexanes).
-
Protocol 2: Workup for a Sonogashira Coupling Reaction
This protocol outlines the workup for the coupling of this compound with a terminal alkyne.
-
Filtration of Catalyst:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium and copper catalysts.[5]
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
-
Washing:
-
Transfer the filtrate to a separatory funnel.
-
Wash with water (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: Workup for a Buchwald-Hartwig Amination
This protocol details the workup for the amination of this compound.
-
Removal of Base:
-
After cooling the reaction mixture, dilute it with 50 mL of toluene.
-
Filter the mixture through a pad of celite to remove any insoluble base.
-
Wash the celite pad with toluene (2 x 10 mL).
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash with water (2 x 20 mL).
-
Wash with brine (1 x 20 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Recommended Solvents for Extraction and Chromatography
| Reaction Type | Extraction Solvent | Chromatography Eluent System (Typical) |
| Suzuki-Miyaura | Ethyl Acetate, DCM | Hexanes/Ethyl Acetate |
| Sonogashira | Ethyl Acetate, DCM | Hexanes/Ethyl Acetate |
| Buchwald-Hartwig | Toluene, Ethyl Acetate | Hexanes/Ethyl Acetate |
Visualization of Workflows
General Workup Workflow
Caption: A generalized workflow for the workup of cross-coupling reactions.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield during workup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Strategic Guide to the Selective Functionalization of 6-Bromo-2-fluoro-3-iodopyridine: A Comparative Analysis of C-I vs. C-Br Reactivity
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with diverse biological activities.[1] 6-Bromo-2-fluoro-3-iodopyridine stands as a versatile building block, offering three distinct handles for chemical modification. However, the successful and efficient utilization of this substrate hinges on a nuanced understanding of the differential reactivity of its carbon-halogen bonds. This guide provides an in-depth, objective comparison of the reactivity of the C-I and C-Br bonds in this molecule, supported by fundamental principles and experimental data from analogous systems, to empower chemists in designing highly selective and efficient synthetic strategies.
The Underlying Principles: A Tale of Two Halogens
The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is fundamentally governed by their respective bond dissociation energies (BDEs). The C-I bond is inherently weaker and more polarizable than the C-Br bond.[2] This translates to a lower energy barrier for bond cleavage, a critical factor in many chemical transformations.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | 67.0[2] |
| Phenyl Bromide (Ph-Br) | 84.0[2] |
| Phenyl Chloride (Ph-Cl) | 97.1[2] |
| Phenyl Fluoride (Ph-F) | 125.4 |
Table 1: A comparison of bond dissociation energies for various phenyl halides, illustrating the relative weakness of the C-I bond.[2]
This fundamental difference in bond strength is the primary determinant for the selective functionalization of molecules like this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Differential Reactivity
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the selective functionalization of dihalopyridines. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the Pd(0) center.[3] The energy barrier for this process follows the trend C-I < C-Br < C-Cl, mirroring the bond dissociation energies.[3] This allows for exquisite control over regioselectivity by tuning reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. In the case of this compound, selective coupling at the C-3 (iodo) position can be readily achieved under mild conditions, leaving the C-6 (bromo) and C-2 (fluoro) positions intact for subsequent transformations.
Predicted Selectivity: High selectivity for the C-I bond is expected under standard conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 | Standard, reliable conditions for aryl iodides.[3][4] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 90-98 | Effective for a broad range of boronic acids.[3] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[5] |
Table 2: Representative conditions for selective Suzuki-Miyaura coupling at the C-I position of a bromo-iodopyridine substrate.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane and water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for selective alkynylation at the C-3 position of this compound.
Predicted Selectivity: Excellent selectivity for the C-I bond is anticipated, especially at room temperature or slightly elevated temperatures.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 85-95 | Common and highly effective system.[3] | |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 | 80-95 | Milder conditions often sufficient for aryl iodides.[5] |
Table 3: Representative conditions for selective Sonogashira coupling at the C-I position.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[5]
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).[5]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7] The inherent reactivity difference between the C-I and C-Br bonds can be exploited for the selective introduction of an amine at the C-3 position.
Predicted Selectivity: High selectivity for the C-I bond is expected, although forcing conditions may lead to competing reaction at the C-Br site.
| Catalyst System | Base | Solvent | Temperature (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 | Effective for a variety of amines. |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 80-90 | A classic system for C-N coupling. |
Table 4: Representative conditions for selective Buchwald-Hartwig amination at the C-I position.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[5]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add the degassed solvent (e.g., Toluene).[5]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitoring and Workup: Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite. Wash the filtrate, dry the organic layer, concentrate, and purify by column chromatography.[5]
Lithium-Halogen Exchange: A Kinetically Controlled Approach
Lithium-halogen exchange is another powerful tool for the functionalization of aryl halides. This reaction is kinetically controlled, and the rate of exchange generally follows the trend I > Br > Cl.[8][9] This provides an alternative strategy for the selective formation of an organolithium species at the C-3 position of this compound.
The reaction is typically very fast, even at low temperatures, and can often outcompete other processes like proton transfer.[4] The resulting organolithium intermediate can then be trapped with a variety of electrophiles.
Caption: Workflow for selective functionalization via lithium-halogen exchange.
Experimental Protocol: Selective Lithium-Halogen Exchange and Electrophilic Quench
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv) dropwise while maintaining the low temperature.
-
Stirring: Stir the reaction mixture at the low temperature for a short period (e.g., 5-30 minutes).
-
Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, an aldehyde for alcohol formation, or DMF for formylation) to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
The Influence of the 2-Fluoro Substituent
The presence of the electron-withdrawing fluorine atom at the C-2 position is expected to have a notable impact on the reactivity of the adjacent C-3 position. In palladium-catalyzed cross-coupling reactions, the increased electrophilicity at the C-3 position can further enhance the rate of oxidative addition at the C-I bond.[7] For lithium-halogen exchange, the inductive effect of the fluorine atom can stabilize the resulting organolithium intermediate, potentially facilitating the exchange process.
Conclusion: A Roadmap for Selective Synthesis
The differential reactivity of the C-I and C-Br bonds in this compound provides a clear and predictable roadmap for its selective functionalization. The significantly weaker C-I bond is the preferred site for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. By carefully selecting reagents and reaction conditions, chemists can precisely control the modification of this versatile building block, enabling the efficient synthesis of complex and valuable molecules for drug discovery and materials science.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of 6-Bromo-2-fluoro-3-iodopyridine in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the functionalization of pyridine scaffolds is a critical task in the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds with precision and efficiency. Within the diverse landscape of halopyridine building blocks, 6-bromo-2-fluoro-3-iodopyridine emerges as a substrate of significant strategic value. This guide provides an in-depth technical comparison of its performance in Suzuki coupling against other halopyridines, supported by established chemical principles and experimental data from analogous systems.
The Decisive Role of Halogen Reactivity in Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile. The efficiency of this step is inversely proportional to the carbon-halogen bond dissociation energy. This fundamental principle establishes a clear reactivity trend among halogens:
I > Br > Cl > F
This hierarchy is the cornerstone of predictable regioselectivity in polyhalogenated systems. The weaker carbon-iodine bond is significantly more susceptible to oxidative addition than the stronger carbon-bromine and carbon-chlorine bonds.[1][2] This inherent difference in reactivity allows for selective functionalization at the C-I bond under conditions that leave C-Br and C-Cl bonds intact.[1][3]
This compound: A Trifecta of Reactivity and Selectivity
The structure of this compound presents a unique combination of halogens, each with a distinct role in influencing its reactivity in Suzuki coupling.
-
The Iodine at C-3: The Primary Reaction Site: The C-I bond at the 3-position is the most labile and, therefore, the primary site for Suzuki coupling. This high reactivity allows for the selective introduction of a wide array of aryl and heteroaryl groups at this position with high efficiency and under relatively mild conditions.[1][3][4]
-
The Bromine at C-6: The Secondary Functionalization Handle: The C-Br bond is significantly less reactive than the C-I bond but more reactive than a C-Cl bond would be in the same position.[5] This intermediate reactivity allows for a second, sequential Suzuki coupling to be performed at the C-6 position under more forcing conditions, after the C-3 position has been functionalized. This stepwise approach enables the synthesis of di-substituted pyridines with different R-groups at the 3- and 6-positions.
-
The Fluorine at C-2: The Electronic Modulator: The highly electronegative fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect on the pyridine ring. This effect makes the ring more electron-deficient, which can enhance the rate of oxidative addition at all halogenated positions. While the C-F bond itself is generally unreactive in Suzuki coupling, its presence can contribute to the overall reactivity of the molecule.[6][7]
Comparative Analysis with Other Dihalopyridines
To fully appreciate the synthetic utility of this compound, a comparison with other dihalopyridines is instructive. The following table summarizes the expected reactivity and selectivity of various dihalopyridines in a Suzuki coupling reaction with a single equivalent of a boronic acid.
| Halopyridine Substrate | Predicted Primary Coupling Site | Rationale for Selectivity | Potential for Sequential Coupling |
| This compound | C-3 (Iodo) | Highest reactivity of the C-I bond.[1][3] | High, at the C-6 bromo position. |
| 2-Bromo-3-iodopyridine | C-3 (Iodo) | Higher reactivity of the C-I bond over the C-Br bond.[3][4] | Moderate, at the C-2 bromo position. |
| 2-Bromo-4-iodopyridine | C-4 (Iodo) | Significantly weaker C-I bond compared to the C-Br bond.[1][8] | High, at the C-2 bromo position. |
| 2,3-Dibromopyridine | C-2 (Bromo) | The C-2 position is electronically activated by the nitrogen atom. | Moderate, at the C-3 bromo position. |
| 2-Bromo-3-chloropyridine | C-2 (Bromo) | Higher reactivity of the C-Br bond over the C-Cl bond. | Low, requires harsh conditions for C-Cl coupling. |
| 2,4-Dichloropyridine | C-4 (Chloro) | The C-4 position is generally more reactive than the C-2 position in dichloropyrimidines.[3] | Very low, requires specialized catalysts. |
This comparative analysis highlights the strategic advantage of this compound. The presence of three different halogens provides a clear and predictable roadmap for selective and sequential functionalization, a feature not as readily available in dihalopyridines with identical or less differentiated halogens.
Visualizing the Suzuki Coupling Pathway and Comparative Reactivity
Caption: Comparative reactivity of carbon-halogen bonds and a typical experimental workflow for Suzuki coupling.
Experimental Protocol: Selective Suzuki Coupling of this compound at the C-3 Position
This protocol provides a generalized method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-3 position.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-bromo-2-fluoropyridine.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands out as a highly versatile and strategic building block for the synthesis of complex substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. Its unique arrangement of three different halogens allows for a predictable and selective functionalization, primarily at the C-3 iodo position under mild conditions, while retaining the C-6 bromo position for subsequent transformations. This inherent and predictable regioselectivity, enhanced by the electronic influence of the C-2 fluoro group, offers a distinct advantage over other dihalopyridines, enabling a more controlled and efficient construction of molecular complexity. For researchers in medicinal chemistry and materials science, a thorough understanding of these reactivity principles is key to leveraging the full synthetic potential of this valuable substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for the Regioselective Functionalization of 6-Bromo-2-fluoro-3-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. The pyridine scaffold, in particular, is a privileged motif in a vast array of pharmaceuticals and agrochemicals. Among the myriad of functionalized pyridines, 6-bromo-2-fluoro-3-iodopyridine stands out as a versatile building block, offering three distinct points for diversification. The inherent differences in the reactivity of the carbon-halogen bonds, specifically the C-I and C-Br bonds, allow for exquisite control over regioselectivity in palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of various palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on this compound. We will delve into the mechanistic principles that govern catalyst selection and performance, supported by experimental data from analogous systems to provide a predictive framework for your synthetic endeavors.
The Principle of Regioselectivity: A Tale of Two Halogens
The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2] This trend is a consequence of the weaker C-I bond compared to the C-Br bond, making it more susceptible to cleavage by a Pd(0) catalyst.
Therefore, under carefully controlled conditions, palladium catalysts will preferentially activate the C-I bond at the 3-position of the pyridine ring, leaving the C-Br bond at the 6-position intact for subsequent transformations. This allows for a stepwise and highly controlled approach to the synthesis of complex, polysubstituted pyridines.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst, particularly the ligand, is critical for achieving high yields, excellent regioselectivity, and broad substrate scope. While direct head-to-head comparative studies on this compound are not extensively available in the literature, we can extrapolate from data on structurally similar dihalopyridines to provide a robust guide for catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. For the coupling of boronic acids with this compound, the selection of a catalyst that is both highly active and selective for the C-I bond is paramount.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) (at C3) | Key Considerations & Rationale |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-85 | A classic, readily available catalyst. May require higher temperatures and catalyst loadings.[3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | 85-95 | The bidentate dppf ligand often improves catalyst stability and reactivity.[4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 80-100 | >95 | Bulky, electron-rich biarylphosphine ligands like XPhos are highly effective for challenging substrates, promoting efficient oxidative addition and reductive elimination.[5] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 80-100 | >95 | Similar to XPhos, SPhos is another highly active ligand for Suzuki couplings of heteroaryl halides.[6] |
Expert Insight: For routine couplings with simple arylboronic acids, Pd(dppf)Cl₂ offers a good balance of reactivity and cost-effectiveness. However, for more challenging or sterically hindered substrates, the use of bulky biarylphosphine ligands such as XPhos or SPhos is highly recommended to achieve optimal yields.
Sonogashira Coupling
The Sonogashira reaction provides a direct route to valuable arylalkynes. The selective coupling of terminal alkynes at the C3 position of this compound is readily achievable.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) (at C3) | Key Considerations & Rationale |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | 80-90 | The classic Sonogashira conditions are often sufficient for the highly reactive C-I bond.[7] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT - 60 | 85-95 | Another standard and effective catalyst system for Sonogashira couplings. |
| PEPPSI-IPr | - | Cs₂CO₃ | t-AmylOH | 80-100 | >90 | N-Heterocyclic Carbene (NHC) based catalysts like PEPPSI-IPr are highly active and can often be used in copper-free conditions, which can be advantageous for sensitive substrates.[8][9] |
Expert Insight: While traditional Pd/Cu systems are generally effective, the use of a copper-free system with a catalyst like PEPPSI-IPr can be beneficial to avoid potential homocoupling of the alkyne (Glaser coupling) and to simplify product purification. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine demonstrated high yields using PdCl₂(PPh₃)₂ and CuI.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. The choice of ligand is particularly crucial in this reaction to facilitate both the oxidative addition and the reductive elimination steps.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) (at C3) | Key Considerations & Rationale |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 90-110 | 80-90 | Early generation bidentate phosphine ligands like BINAP are effective for many amination reactions.[4] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 85-95 | The wide bite angle of Xantphos is often beneficial for promoting reductive elimination.[10][11] |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 80-100 | >95 | Bulky biarylphosphine ligands are generally the state-of-the-art for challenging Buchwald-Hartwig aminations, offering high activity and broad substrate scope.[12] |
| Pd₂(dba)₃ / RuPhos | RuPhos | K₃PO₄ | t-BuOH | 80-100 | >95 | RuPhos is another highly effective ligand, particularly for the coupling of primary amines.[13] |
Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of modern, bulky biarylphosphine ligands such as XPhos or RuPhos is strongly recommended. These ligands have demonstrated superior performance for the amination of electron-deficient and sterically hindered heteroaryl halides.[13]
Experimental Protocols
The following are generalized, step-by-step protocols for performing regioselective cross-coupling reactions on this compound at the C3 position. These should be considered as starting points and may require optimization for specific substrates.
General Suzuki-Miyaura Coupling Protocol (using Pd₂(dba)₃/XPhos)
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and K₃PO₄ (2.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Sonogashira Coupling Protocol (Copper-Free, using PEPPSI-IPr)
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), PEPPSI-IPr catalyst (1-2 mol%), and Cs₂CO₃ (2.0 equiv.) to an oven-dried vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed t-amyl alcohol (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with dichloromethane and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol (using Pd₂(dba)₃/XPhos)
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEPPSI™ 触媒 [sigmaaldrich.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
A Comparative Guide to the Structural Validation of 6-Bromo-2-fluoro-3-iodopyridine and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of highly substituted heterocyclic intermediates is a cornerstone of reliable and reproducible science. Halogenated pyridines, such as 6-Bromo-2-fluoro-3-iodopyridine, are valuable synthons in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. Their intricate substitution pattern, however, presents a significant challenge for structural validation. An error in the assignment of a substituent's position can lead to the synthesis of incorrect target molecules, wasting considerable time and resources.
This guide provides an in-depth, comparative framework for the structural validation of this compound. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices. By employing a multi-technique, orthogonal approach, this guide establishes a self-validating system to ensure the highest confidence in the structural assignment. We will compare the expected analytical signatures of the target compound with those of structurally similar derivatives, supported by detailed experimental protocols and data interpretation strategies.
The Orthogonal Validation Workflow
The core principle of robust structural elucidation is the convergence of data from multiple, independent analytical techniques. No single method is foolproof. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography, we create a system where each technique cross-validates the others, providing a comprehensive and trustworthy structural picture.
Caption: Orthogonal workflow for structural validation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The pyridine ring of this compound contains two protons. Their chemical shifts and coupling patterns are highly informative. The electron-withdrawing nature of the halogen substituents will shift these protons downfield (to a higher ppm value) compared to unsubstituted pyridine.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately -2 to 12 ppm, a 90° pulse, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Data Interpretation and Comparison
The two protons on the ring are at positions 4 and 5. We expect to see two distinct signals, each appearing as a doublet due to coupling to the other proton.
| Compound | H-4 (ppm, multiplicity) | H-5 (ppm, multiplicity) | Key Insights & Rationale |
| This compound (Predicted) | ~7.8-8.0 (d) | ~7.4-7.6 (d) | The proton at C-4 is adjacent to the highly electronegative iodine, causing a significant downfield shift. The proton at C-5 is adjacent to the bromine. The coupling constant (³JHH) between them should be in the range of 7-9 Hz. |
| 2-Bromo-6-fluoropyridine [1] | ~7.2 (dd) | ~7.7 (t) | This alternative has three protons, providing a completely different splitting pattern. The triplet at ~7.7 ppm is characteristic of the H-4 proton coupled to two adjacent protons. |
| 6-Bromo-2-chloro-3-fluoropyridine [2] | ~7.9 (d) | ~7.5 (d) | This compound is a very close analogue. Replacing the iodine at C-3 with fluorine and the fluorine at C-2 with chlorine results in a similar pattern, but the precise chemical shifts will differ slightly due to the different electronic effects of the halogens. |
¹⁹F and ¹³C NMR Spectroscopy: Confirming the Substitution Pattern
¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom, while ¹³C NMR provides information about every carbon atom in the molecule.
Experimental Protocol: ¹⁹F and ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for organofluorine compounds is very wide, so a spectral width of -250 to 50 ppm is appropriate.[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 180 ppm is standard. A sufficient number of scans (often several hundred to a few thousand) and a relaxation delay of 2-5 seconds are required due to the low natural abundance of the ¹³C isotope.
Data Interpretation and Comparison
The large chemical shift range in ¹⁹F NMR makes it highly sensitive to the electronic environment.[3] The carbon signals will show splitting due to coupling with the fluorine atom (JCF), which is diagnostic for identifying which carbons are close to the fluorine.
| Technique | Expected Data for this compound | Rationale & Comparison |
| ¹⁹F NMR | A single resonance between -60 and -90 ppm. | The chemical shift of fluorine on an aromatic ring is influenced by other substituents.[2] For 2-fluoropyridine, the shift is around -68 ppm.[4] The presence of additional electron-withdrawing halogens is expected to shift this value. |
| ¹³C NMR | 5 distinct signals. The signal for C-2 will be a doublet with a large coupling constant (¹JCF ≈ 230-260 Hz). C-3 will also be a doublet with a smaller coupling constant (²JCF ≈ 20-30 Hz). C-4, C-5, and C-6 will show smaller or no C-F coupling. | The magnitude of the C-F coupling constant is distance-dependent and provides definitive evidence for the F atom's location at C-2.[5] The chemical shifts of the carbon atoms directly bonded to halogens (C-2, C-3, C-6) will be significantly affected. |
Part 2: Mass Spectrometry (MS) - The Molecular Weight Fingerprint
Mass spectrometry provides the molecular weight of the compound and, through its isotopic pattern and fragmentation, offers powerful confirmation of the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold standard for confirming the elemental formula. It measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places).
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
Data Interpretation
The key is to compare the experimentally measured accurate mass with the theoretically calculated mass for the proposed formula.
| Parameter | Expected Value for C₅H₂BrFIN | Source & Rationale |
| Molecular Formula | C₅H₂BrFIN | - |
| Monoisotopic Mass | 300.8399 u | Calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I, ¹⁴N).[4] |
| [M+H]⁺ (Observed) | 301.8472 u | The experimentally measured mass should match this theoretical value to within 5 ppm.[4] |
A match within 5 ppm provides extremely high confidence in the elemental formula.
Low-Resolution MS: The Isotopic Pattern
Even with a low-resolution instrument, the isotopic pattern of the molecular ion provides a unique fingerprint, especially when multiple halogen atoms are present. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which creates a characteristic M and M+2 pattern.[6]
References
- 1. 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum [chemicalbook.com]
- 2. 6-BroMo-2-chloro-3-fluoropyridine(1211591-93-3) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - this compound (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]
- 5. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
A Comparative Study of Sonogashira Reactions with Different Iodopyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern chemistry. Among the myriad of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This guide provides an in-depth comparative analysis of the Sonogashira reaction employing the three isomers of iodopyridine: 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine. By examining the interplay of electronic and steric effects, this document aims to provide actionable insights and experimental protocols to aid in the rational design of synthetic strategies.
The pyridine motif is a ubiquitous feature in pharmaceuticals and functional materials. Consequently, methods for its elaboration are of paramount importance. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling, offers a powerful tool for the introduction of alkynyl moieties onto the pyridine ring, thereby enabling the synthesis of a diverse array of complex molecules.[1][2] The choice of the starting halopyridine is a critical parameter that can significantly influence the reaction's success. While the general reactivity trend of halogens (I > Br > Cl) is well-established, the positional isomerism of the iodine atom on the pyridine ring introduces subtle yet significant differences in reactivity.[3]
Understanding the Reactivity of Iodopyridine Isomers: Electronic and Steric Considerations
The reactivity of 2-, 3-, and 4-iodopyridine in the Sonogashira reaction is governed by a combination of electronic and steric factors, which are dictated by the position of the nitrogen atom relative to the carbon-iodine bond.
Electronic Effects: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring. This electron-withdrawing inductive effect (-I) is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Consequently, the carbon atoms at these positions are more electron-deficient. This electron deficiency at the C-I bond in 2- and 4-iodopyridine facilitates the oxidative addition step of the palladium catalyst, which is often the rate-determining step in the catalytic cycle. In contrast, the 3-position is less affected by the inductive effect of the nitrogen atom.
Furthermore, the nitrogen atom can exert a mesomeric effect (-M or resonance effect), which also withdraws electron density from the ortho and para positions. This further enhances the electrophilicity of the carbon atom attached to the iodine in 2- and 4-iodopyridine, making them more susceptible to nucleophilic attack by the palladium(0) catalyst.
Steric Effects: The proximity of the nitrogen atom to the iodine in 2-iodopyridine can introduce steric hindrance. The lone pair of electrons on the nitrogen atom can sterically shield the reaction center, potentially impeding the approach of the bulky palladium catalyst. This steric hindrance is absent in 3- and 4-iodopyridine.
Based on these considerations, a general trend in reactivity can be predicted: 4-iodopyridine > 2-iodopyridine > 3-iodopyridine . The strong electron-withdrawing effect at the 4-position, coupled with the absence of steric hindrance, makes 4-iodopyridine the most reactive isomer. While 2-iodopyridine also benefits from a strong electronic activation, the potential for steric hindrance from the adjacent nitrogen atom may slightly diminish its reactivity compared to the 4-isomer. The 3-iodopyridine isomer is expected to be the least reactive due to the weaker electronic activation at the 3-position.
Comparative Experimental Data
To provide a quantitative comparison, the following table summarizes the results of Sonogashira coupling reactions between the different iodopyridine isomers and phenylacetylene, as reported in the literature. It is important to note that the reaction conditions are not identical across all studies, which may influence the observed yields. However, this compilation provides valuable insights into the relative reactivity of the isomers.
| Iodopyridine Isomer | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylacetylene | Pd/Fe3O4-based Janus catalyst | Water | Et3N | 85 | 17 | Excellent | [1] |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl2(PPh3)2 | [TBP][4EtOV] | - | 55 | 3 | 93 | [4][5] |
| 3-Ethynylpyridine | 4-Iodotoluene | Not specified | Not specified | Not specified | Not specified | Not specified | 73 | [6] |
The data, although from different sources with varying conditions, supports the predicted reactivity trend. 4-Iodopyridine demonstrates excellent reactivity, affording a high yield in an environmentally friendly solvent like water.[1] The high yield obtained with 2-amino-3-iodopyridine also suggests that the 3-position can be reactive, although the presence of the activating amino group likely plays a significant role.[4][5] The moderate yield for the coupling of 3-ethynylpyridine with an iodoarene further indicates that the 3-position is generally less reactive.[6]
The Sonogashira Catalytic Cycle and Experimental Workflow
To better understand the reaction, it is essential to visualize the catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
References
The Strategic Advantage of 6-Bromo-2-fluoro-3-iodopyridine in Modern Drug Discovery: A Comparative Guide
In the intricate chess game of medicinal chemistry, the choice of a starting scaffold can dictate the success or failure of a drug discovery campaign. Among the vast arsenal of heterocyclic building blocks, poly-functionalized pyridines stand out for their prevalence in FDA-approved drugs and their synthetic versatility. This guide provides an in-depth technical comparison of 6-Bromo-2-fluoro-3-iodopyridine, a uniquely trifunctionalized scaffold, against other halogenated pyridine alternatives. We will explore the nuanced reactivity that grants this molecule a distinct advantage in the synthesis of complex, biologically active compounds, supported by experimental insights and comparative data.
The Pyridine Core: A Privileged Scaffold in Therapeutics
The pyridine ring is a cornerstone of modern pharmacology, present in a multitude of therapeutic agents.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and bioavailability. The strategic placement of halogen atoms on this core transforms a simple heterocycle into a powerful tool for constructing molecular diversity through transition-metal catalyzed cross-coupling reactions.[2]
This compound: A Trifecta of Reactivity and Design
The power of this compound lies in the hierarchical reactivity of its three distinct halogen substituents. This intrinsic difference allows for a programmed, regioselective approach to molecular construction, a highly sought-after feature in complex target synthesis.
Core Advantages:
-
Orthogonal Reactivity: The carbon-halogen bond strengths follow the order C-I < C-Br < C-F. This differential reactivity is the cornerstone of its utility, enabling selective functionalization at one position while leaving the others intact for subsequent transformations.[3] Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be directed to the most reactive C-I bond under mild conditions. More forcing conditions or different catalytic systems can then be employed to react the C-Br bond, offering a stepwise and controlled assembly of the target molecule.
-
Fluorine's Multifaceted Role: The fluorine atom at the 2-position is not merely a placeholder. Its strong electron-withdrawing nature activates the pyridine ring, influencing the reactivity of the other positions. Crucially, fluorine can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] It can also improve binding affinity to target proteins through favorable electrostatic interactions and increase lipophilicity, aiding in cell membrane permeability.[4]
-
Strategic Vectorial Complexity: The 2,3,6-substitution pattern provides three distinct vectors for exploring chemical space. This is particularly advantageous in structure-activity relationship (SAR) studies, where systematic modification of different parts of a molecule is necessary to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Reactivity: A Data-Driven Perspective
To illustrate the synthetic advantage of this compound, we will compare its predicted reactivity in key cross-coupling reactions against other di- and tri-halogenated pyridines. While direct, side-by-side experimental data for this specific molecule is not always available in the literature, we can extrapolate from well-established principles and data from closely related analogs.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl >> F .[2] This allows for a predictable, sequential approach to functionalization.
| Building Block | Halogen 1 (Most Reactive) | Halogen 2 | Halogen 3 (Least Reactive) | Key Synthetic Feature |
| This compound | C3-I | C6-Br | C2-F | Three-step sequential functionalization possible. Fluorine enhances metabolic stability. |
| 2-Bromo-4-iodopyridine | C4-I | C2-Br | - | Two-step sequential functionalization. A well-established building block.[5] |
| 2,6-Dibromopyridine | C2/C6-Br | C2/C6-Br | - | Symmetric; allows for mono- or di-functionalization, but sequential diversification is challenging without statistical mixtures.[3] |
| 2-Chloro-3-bromo-5-iodopyridine | C5-I | C3-Br | C2-Cl | Three distinct reactive sites, offering similar advantages to the title compound. |
This table provides a qualitative comparison based on established reactivity principles.
Visualizing the Synthetic Strategy
The power of this compound is best understood visually. The following diagram illustrates a potential sequential cross-coupling strategy, a cornerstone of its utility in building molecular complexity.
Caption: A typical workflow for the sequential functionalization of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study
The trisubstituted pyridine scaffold is prevalent in the design of protein kinase inhibitors, a major class of oncology drugs.[6][7] The different substituents can be tailored to interact with specific pockets of the ATP-binding site of the target kinase.
Let's consider a hypothetical synthesis of a kinase inhibitor core, leveraging the unique reactivity of our title compound.
Caption: A plausible two-step synthesis of a kinase inhibitor scaffold.
Experimental Protocols: A Guide for the Bench Chemist
The following protocols are representative examples for the selective functionalization of polyhalogenated pyridines and are adapted from literature procedures for analogous substrates.[5][8]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This procedure is designed for the selective reaction at the most reactive carbon-iodine bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-6-bromo-2-fluoropyridine.
Protocol 2: Sonogashira Coupling at the C6-Bromo Position of a Functionalized Intermediate
This protocol is adapted from a procedure for a structurally similar 6-bromo-3-fluoro-2-cyanopyridine and is applicable for the less reactive C-Br bond after the C-I position has been functionalized.[8]
Materials:
-
3-Aryl-6-bromo-2-fluoropyridine (from Protocol 1) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 3-aryl-6-bromo-2-fluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed DMF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Conclusion: A Superior Building Block for Complex Synthesis
This compound offers a compelling combination of features for the modern medicinal chemist. Its pre-installed hierarchical reactivity allows for a logical and efficient approach to the synthesis of complex, trisubstituted pyridine cores. The presence of fluorine provides a handle for improving the pharmacokinetic profile of lead compounds. While other halogenated pyridines are undoubtedly useful, the specific arrangement of iodo, bromo, and fluoro substituents in this molecule provides a unique and powerful platform for accelerating the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. Its strategic application can significantly reduce the number of synthetic steps and improve overall efficiency in drug development campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 944401-65-4 | 5-Bromo-6-fluoropyridin-2-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Trifunctional Pyridine Linchpin: A Comparative Guide to Sequential vs. One-Pot Coupling Yields of 6-Bromo-2-fluoro-3-iodopyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of complex heterocyclic scaffolds is paramount. The trifunctionalized building block, 6-Bromo-2-fluoro-3-iodopyridine, presents a compelling case study in synthetic strategy. Its three distinct halogen atoms, each with a unique reactivity profile, offer a versatile platform for creating intricate molecular architectures. The central strategic question for researchers is how to best exploit this differential reactivity: through a methodical, step-by-step sequential coupling process or an efficiency-driven one-pot sequential approach?
This guide provides an in-depth, objective comparison of these two methodologies. We will dissect the chemical principles that govern selectivity, present representative experimental data to compare performance, and provide detailed protocols to ground these strategies in practical laboratory work.
The Principle of Selectivity: A Tale of Three Halogens
The ability to selectively functionalize this compound hinges on the differential reactivity of its carbon-halogen bonds under palladium-catalyzed cross-coupling conditions. The established order of reactivity, governed by bond dissociation energies, is C-I > C-Br > C-Cl.[1][2] The C-F bond is generally inert to the catalytic cycles of common cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination.
This reactivity hierarchy is the cornerstone of our synthetic strategy. The weaker C-I bond at the 3-position is the most susceptible to oxidative addition by a palladium(0) catalyst, making it the preferred site for the initial coupling reaction under mild conditions.[1][2] The more robust C-Br bond at the 6-position can then be engaged for a second coupling under more forcing conditions (e.g., higher temperature or a different catalyst system).[3] This inherent difference is the key that unlocks selective, predictable functionalization.
Methodology 1: The Sequential Coupling Approach
The sequential approach is the classic, workhorse method for the selective functionalization of polyhalogenated substrates. It involves a step-by-step process: the first coupling reaction is performed at the most reactive site, followed by isolation and purification of the mono-functionalized intermediate. This intermediate is then subjected to a second coupling reaction at the next most reactive site.
This strategy offers the highest degree of control and predictability. By isolating the intermediate, the reaction conditions for the second step can be optimized independently, without interference from the reagents of the first step. This often leads to cleaner reactions and higher overall yields for complex substrates.
Representative Experimental Data: Sequential Coupling Yields
The following table compiles representative yields for a two-step sequential coupling strategy. The first step is a Suzuki-Miyaura coupling at the C-3 (iodo) position, and the second step is a Sonogashira or Buchwald-Hartwig coupling at the C-6 (bromo) position. Yields are based on typical outcomes for similar dihalogenated pyridine systems reported in the literature.[1][4][5][6][7]
| Step | Reaction Type | Position | Coupling Partner | Catalyst System (Typical) | Temp. (°C) | Approx. Yield (%) |
| 1 | Suzuki-Miyaura | C-3 (Iodo) | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 80-90 | 85 - 95 |
| 2a | Sonogashira | C-6 (Bromo) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 60-80 | 70 - 85 |
| 2b | Buchwald-Hartwig | C-6 (Bromo) | Amine | Pd₂(dba)₃ / XPhos / NaOtBu | 100-110 | 75 - 90 |
Note: The overall yield for a two-step sequential process is the product of the yields of each step.
Experimental Protocol: Sequential Suzuki-Sonogashira Coupling
Step 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 6-bromo-2-fluoro-3-arylpyridine intermediate.
Step 2: Sonogashira Coupling at the C-6 Position
-
Reaction Setup: To a flame-dried Schlenk flask containing the purified 6-bromo-2-fluoro-3-arylpyridine (1.0 equiv), add Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%) and Copper(I) iodide (CuI) (5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described previously.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base such as triethylamine (3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at 70 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the final 2,3,6-trisubstituted pyridine.
Methodology 2: The One-Pot Sequential Approach
The one-pot approach aims to improve the efficiency of the synthetic sequence by performing both coupling reactions in the same reaction vessel without isolating the intermediate.[8][9][10] This strategy reduces handling, minimizes solvent waste, and can significantly shorten the overall reaction time.
The success of a one-pot sequential coupling relies on carefully controlled reaction conditions. The first coupling is run to completion under conditions selective for the C-I bond. Then, the second set of reagents and catalyst (if necessary) are added directly to the same pot, and the temperature is typically increased to drive the reaction at the less reactive C-Br bond.
Representative Experimental Data: One-Pot Coupling Yields
While a one-pot procedure is more efficient, it can sometimes lead to slightly lower overall yields compared to a carefully optimized sequential process. This can be due to side reactions, catalyst deactivation, or incompatibilities between the reagents of the two steps. The table below provides estimated yields for a one-pot sequential Suzuki-Sonogashira coupling.[11][12]
| Sequence | Reaction Types | Positions | Catalyst System (Typical) | Conditions | Approx. Overall Yield (%) |
| 1 | 1. Suzuki-Miyaura2. Sonogashira | 1. C-3 (Iodo)2. C-6 (Bromo) | 1. Pd(PPh₃)₄ / Cs₂CO₃2. Add PdCl₂(dppf) / CuI | 1. 60°C, then2. Add reagents, 100°C | 65 - 80 |
| 2 | 1. Suzuki-Miyaura2. Buchwald-Hartwig | 1. C-3 (Iodo)2. C-6 (Bromo) | 1. Pd(OAc)₂ / SPhos / K₃PO₄2. Add Amine | 1. 80°C, then2. Add Amine, 110°C | 70 - 85 |
Experimental Protocol: One-Pot Sequential Suzuki-Buchwald-Hartwig Coupling
-
Reaction Setup (First Coupling): In a flame-dried Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.
-
Solvent and Reaction 1: Add degassed toluene via syringe. Heat the reaction to 80 °C and stir until the starting material is fully consumed (monitor by LC-MS, typically 4-8 hours).
-
Reagent Addition (Second Coupling): Cool the reaction mixture briefly to ~60 °C. Under a positive flow of argon, add the desired amine (1.2 equiv) and additional base if required (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Reaction 2: Increase the temperature to 110 °C and continue stirring until the mono-arylated intermediate is consumed (monitor by LC-MS, typically 12-24 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Head-to-Head Comparison: Yields, Efficiency, and Practicality
| Parameter | Sequential Coupling | One-Pot Sequential Coupling |
| Overall Yield | Generally higher and more reproducible, as each step is optimized independently. Potentially 60-85% for a two-step sequence. | Can be lower due to potential side reactions and reagent incompatibility. Typically 65-85%.[9][11][12] |
| Reaction Time | Longer, due to two separate reaction setups, workups, and purifications. | Significantly shorter, with only one setup and purification step. |
| Solvent & Reagent Use | Higher, due to multiple workup and purification steps. | Lower, contributing to better atom economy and less waste (greener). |
| Process Control | Excellent. Allows for full characterization of the intermediate and precise control over each transformation. | Less direct control. Success depends on the compatibility of the two distinct catalytic cycles. |
| Applicability | More robust and reliable, especially for complex or sensitive substrates. The preferred method during initial route scouting. | Highly efficient for established and well-behaved reactions. Ideal for library synthesis and process scale-up. |
Expert Insights & Conclusion
The choice between a sequential and a one-pot coupling strategy is not merely a question of yield, but a holistic decision based on the specific goals of the synthesis.
Choose the Sequential Approach when:
-
Maximizing yield is the absolute priority.
-
You are working with novel or particularly sensitive substrates where reaction outcomes are uncertain.
-
Full characterization of the mono-functionalized intermediate is required.
-
You are in the early stages of route scouting and development.
Choose the One-Pot Approach when:
-
Efficiency, speed, and sustainability are key drivers.
-
The reaction sequence is well-established and known to be compatible.
-
You are performing library synthesis or scaling up a known process where minimizing steps is critical.[8][9]
Ultimately, this compound serves as an exemplary scaffold that highlights the power of modern cross-coupling chemistry. By understanding the fundamental principles of reactivity and the practical trade-offs between sequential and one-pot methodologies, researchers can make informed decisions to efficiently construct the complex, value-added molecules that drive innovation in science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2,3,6-Trisubstituted Pyridines: Classical versus Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The 2,3,6-trisubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring is critical for modulating the biological activity and physicochemical properties of these compounds. Consequently, the development of efficient and versatile synthetic routes to this important scaffold is of paramount importance. This guide provides an in-depth comparison of classical and modern methods for the synthesis of 2,3,6-trisubstituted pyridines, offering a critical analysis of their mechanisms, substrate scope, and practical applicability. Detailed experimental protocols and comparative data are presented to empower researchers in selecting the optimal strategy for their synthetic endeavors.
Classical Approaches: Building the Pyridine Ring from Acyclic Precursors
The traditional methods for pyridine synthesis rely on the construction of the heterocyclic ring from acyclic starting materials through condensation reactions. These methods, while established, often present challenges in terms of reaction conditions and substrate scope.
The Bohlmann-Rahtz Pyridine Synthesis
First reported in 1957, the Bohlmann-Rahtz synthesis is a two-step process for the preparation of 2,3,6-trisubstituted pyridines.[1] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine product.[2]
Mechanism and Causality: The reaction is initiated by a Michael addition of the enamine to the activated alkyne of the ethynylketone. The resulting intermediate undergoes tautomerization to form a more stable conjugated aminodiene. The critical and often rate-limiting step is the subsequent cyclodehydration, which requires high temperatures to facilitate the necessary E/Z isomerization of the diene for the 6-endo-trig cyclization to occur, followed by elimination of water to afford the aromatic pyridine ring. The high thermal barrier for this cyclization has been a significant drawback of the original protocol.[2]
Modifications and Improvements: To circumvent the harsh conditions of the original Bohlmann-Rahtz synthesis, several modifications have been developed. Acid catalysis, using reagents such as acetic acid or Amberlyst 15 ion-exchange resin, has been shown to significantly lower the temperature required for the cyclodehydration step, enabling a one-pot synthesis from the enamine and ethynylketone.[3] Furthermore, the development of three-component versions, where the enamine is generated in situ from a ketone and an ammonia source like ammonium acetate, has enhanced the practicality of this method.[4]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [5]
A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 2,3,6-trisubstituted pyridine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10];
} Bohlmann-Rahtz Synthesis Workflow
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a versatile and high-yielding approach to polysubstituted pyridines, typically 2,4,6-trisubstituted derivatives, through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, most commonly ammonium acetate.[6]
Mechanism and Causality: The reaction proceeds through a well-defined cascade of reactions. The α-pyridinium methyl ketone salt is first deprotonated to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration and elimination of pyridine to afford the final aromatic pyridine product.[7] The convergent nature of this reaction, combining three components in a single pot, contributes to its efficiency.
Substrate Scope and Limitations: The Kröhnke synthesis exhibits a broad substrate scope, tolerating a wide variety of substituents on both the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl compound.[6] This allows for the synthesis of a diverse library of polysubstituted pyridines. However, the synthesis of the initial α-pyridinium methyl ketone salt is an additional step to consider.
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [5]
To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10];
} Kröhnke Synthesis Workflow
Modern Approaches: Functionalization of Pre-existing Pyridine Scaffolds
In contrast to the classical methods that construct the pyridine ring from scratch, modern synthetic strategies often focus on the functionalization of a pre-existing pyridine core. These methods, predominantly transition-metal-catalyzed cross-coupling reactions, offer high efficiency, regioselectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have become indispensable tools for the synthesis of highly functionalized pyridines. These reactions allow for the formation of carbon-carbon bonds between a halo-pyridine and a suitable coupling partner.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For the synthesis of 2,3,6-trisubstituted pyridines, a dihalopyridine can be sequentially coupled with different organoboron reagents.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is particularly useful for introducing alkynyl substituents onto the pyridine ring, which can be further elaborated.
Causality and Advantages: The success of these cross-coupling reactions hinges on the catalytic cycle of the palladium species, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity. Modern methods offer the advantage of building complexity from readily available, functionalized starting materials, often with milder reaction conditions and greater functional group compatibility compared to classical cyclization strategies.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Trisubstituted Pyridine [8]
Chemoselective Suzuki-Miyaura reactions on 3,5-dibromo-2-tosyloxypyridine can be performed to introduce aryl groups at the 3 and 5 positions. The reaction is carried out using a palladium catalyst, such as Pd(PPh₃)₄, a base like K₂CO₃, and the corresponding arylboronic acid in a suitable solvent system like dioxane/water. Further functionalization at the 2-position can be achieved through another cross-coupling reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=10];
} Sequential Suzuki Coupling Workflow
Comparative Analysis
| Feature | Bohlmann-Rahtz Synthesis | Kröhnke Synthesis | Modern Cross-Coupling |
| Strategy | Ring formation | Ring formation | Functionalization |
| Starting Materials | Enamines, ethynylketones | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Halopyridines, organometallics |
| Key Advantages | Access to 2,3,6-substitution pattern | High yields, broad substrate scope | High functional group tolerance, regioselectivity, modularity |
| Key Limitations | Harsh conditions (original), limited availability of starting materials | Requires pre-synthesis of pyridinium salt | Cost of catalysts, removal of metal impurities |
| Typical Yields | Moderate to good (modified) | Good to excellent | Good to excellent |
| Scalability | Moderate; can be challenging due to high temperatures or catalyst loading | Good; amenable to one-pot procedures | Generally good; flow chemistry can be applied |
| Safety Concerns | High temperatures, handling of reactive intermediates | Use of iodine and pyridine | Exothermic reactions, handling of pyrophoric catalysts[9] |
Industrial Scalability and Safety Considerations
The choice of a synthetic route for industrial-scale production is dictated by factors such as cost, safety, efficiency, and environmental impact. While classical methods like the Chichibabin synthesis are used for the large-scale production of simple pyridines, the synthesis of complex, polysubstituted pyridines often relies on more modern and efficient methods.[10]
Scalability: Modern cross-coupling reactions, particularly when adapted to continuous flow processes, offer significant advantages in terms of scalability, safety, and process control.[11] Flow chemistry can mitigate the risks associated with highly exothermic reactions and allow for precise control over reaction parameters.
Safety: All synthetic routes to pyridines involve potential hazards that must be carefully managed.
-
Classical Methods: The Bohlmann-Rahtz synthesis can involve high temperatures and pressures. The Kröhnke synthesis utilizes iodine and pyridine, which require careful handling.
-
Modern Methods: Palladium-catalyzed cross-coupling reactions can be highly exothermic and pose a risk of thermal runaway if not properly controlled.[9] The palladium catalysts themselves can be pyrophoric. Proper personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, is essential when handling any of these chemicals.[12] All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of 2,3,6-trisubstituted pyridines can be approached through both classical ring-forming strategies and modern functionalization techniques. The Bohlmann-Rahtz and Kröhnke syntheses, while historically significant, have been refined over the years to improve their practicality and efficiency. Modern palladium-catalyzed cross-coupling reactions offer unparalleled modularity and functional group tolerance, allowing for the rapid assembly of complex pyridine derivatives. The optimal choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the mechanistic underpinnings and practical limitations of each method is crucial for the successful design and execution of a synthetic strategy.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 11. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 12. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]
A Researcher's Guide to Regioselective Metal-Catalyzed Cross-Coupling of 6-Bromo-2-fluoro-3-iodopyridine
Introduction: The Strategic Value of Polyhalogenated Pyridines
In the landscape of modern drug discovery and materials science, pyridine scaffolds are ubiquitous. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. However, the synthesis of precisely substituted pyridines remains a significant challenge. Polyhalogenated pyridines, such as 6-Bromo-2-fluoro-3-iodopyridine, represent powerful chemical linchpins. They offer multiple, distinct reaction handles for sequential, site-selective functionalization. Mastering the regioselectivity of metal-catalyzed reactions on such substrates is not merely an academic exercise; it is a critical enabler for the efficient, modular assembly of complex molecular architectures.
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions on this compound. We will delve into the fundamental principles governing regioselectivity, compare the performance of different reaction classes, and provide actionable experimental protocols for researchers aiming to leverage this versatile building block.
Part 1: The Core Principle—Differential Reactivity of Carbon-Halogen Bonds
The regioselectivity observed in palladium-catalyzed cross-coupling reactions on polyhalogenated substrates is almost exclusively governed by the relative rates of the initial oxidative addition step. In this crucial, often rate-determining step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.[1][2] The reactivity of this step is inversely proportional to the C-X bond dissociation energy.
For the halogens present in our substrate, the established reactivity order is:
C-I > C-Br >> C-Cl >> C-F [2][3][4]
This hierarchy is the foundational principle for predicting the outcome of competitive cross-coupling reactions. The carbon-iodine bond at the C-3 position is significantly weaker and thus more susceptible to oxidative addition than the carbon-bromine bond at the C-6 position. The carbon-fluorine bond at C-2 is exceptionally strong and remains inert under typical palladium-catalyzed cross-coupling conditions. Therefore, under kinetically controlled conditions, functionalization will overwhelmingly occur at the C-3 position .
Part 2: Comparative Analysis of Key Cross-Coupling Reactions
We will now examine the regioselectivity of four major classes of palladium-catalyzed cross-coupling reactions on this compound. For each class, we provide a summary table of typical conditions and a detailed experimental protocol for selective functionalization at the C-3 position.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[2][5] Given the pronounced difference in reactivity between the C-I and C-Br bonds, highly selective mono-arylation or mono-vinylation at the C-3 position is readily achievable.[3][4] The remaining bromide at C-6 can then be used for a subsequent coupling reaction, enabling iterative diversification.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-3
| Parameter | Condition | Rationale / Field Insight |
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is air-stable and reduced in situ; requires a phosphine ligand. |
| Ligand | SPhos, XPhos, or PPh₃ (if using Pd(OAc)₂) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, often leading to higher yields. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | An aqueous solution of an inorganic base is standard for activating the boronic acid for transmetalation.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (e.g., 4:1 v/v) | A biphasic solvent system is typical and effectively dissolves both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle without promoting significant side reactions or coupling at the C-Br position. |
| Typical Yield | 75-95% | Highly efficient transformation with excellent regioselectivity (>98:2 for C-3 vs. C-6). |
Experimental Protocol: Selective Synthesis of 6-Bromo-2-fluoro-3-(phenyl)pyridine
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction provides a powerful route to construct C(sp²)-C(sp) bonds, introducing alkynyl moieties that are themselves versatile functional groups.[6] The reaction is co-catalyzed by palladium and copper(I) and exhibits the same high regioselectivity for the C-I bond.[7][8] This selectivity allows for the precise installation of an alkyne at the C-3 position.
Table 2: Representative Conditions for Selective Sonogashira Coupling at C-3
| Parameter | Condition | Rationale / Field Insight |
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Both are effective Pd sources. PdCl₂(PPh₃)₂ is a common, air-stable Pd(II) precatalyst. |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | CuI is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine base neutralizes the HX byproduct and often serves as the solvent. It must be thoroughly degassed to prevent oxidative alkyne homocoupling (Glaser coupling). |
| Solvent (optional) | THF or DMF | A co-solvent can be used to improve the solubility of the pyridine substrate. |
| Temperature | Room Temperature to 50 °C | The high reactivity of the C-I bond allows for mild reaction conditions, preserving sensitive functional groups on the alkyne partner.[9] |
| Typical Yield | 80-98% | This reaction is typically very high-yielding and exceptionally clean in its regioselectivity. |
Experimental Protocol: Selective Synthesis of 6-Bromo-2-fluoro-3-(phenylethynyl)pyridine
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C-N bonds.[10][11] The reaction couples aryl halides with primary or secondary amines.[12] As with C-C coupling reactions, the amination proceeds via oxidative addition, and thus, exquisite selectivity for the C-3 iodo position is expected and observed. This allows for the precise introduction of an amino group, a critical pharmacophore, while leaving the C-6 bromo position available for further chemistry.
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at C-3
| Parameter | Condition | Rationale / Field Insight |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or G3/G4 Palladacycle Precatalysts | Modern palladacycle precatalysts offer excellent activity, are air-stable, and ensure reliable formation of the active Pd(0) species. |
| Ligand | RuPhos, BrettPhos, or Xantphos (2-4 mol%) | The choice of ligand is critical and depends on the amine coupling partner. Bulky biarylphosphine ligands are generally effective. |
| Base | NaOt-Bu, KOt-Bu, or LHMDS (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[10] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Higher temperatures are often required compared to Suzuki or Sonogashira couplings to facilitate the reductive elimination step. |
| Typical Yield | 70-90% | Yields are generally good, with selectivity for C-3 being very high. |
Experimental Protocol: Selective Synthesis of 6-Bromo-2-fluoro-N-phenylpyridin-3-amine
-
In a glovebox, charge an oven-dried vial with NaOt-Bu (1.4 mmol, 1.4 equiv), a suitable ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.
Part 3: The Power of Sequential Cross-Coupling
The true synthetic utility of this compound lies in its capacity for sequential, or iterative, cross-coupling.[13] After the first, highly regioselective reaction at the C-3 iodo-position, the C-6 bromo-position remains intact. This allows for a second, distinct cross-coupling reaction to be performed, introducing a different functional group at the other end of the molecule. This powerful strategy allows for the rapid construction of complex, unsymmetrically substituted 2,3,6-pyridines from a single starting material. The second coupling at the C-Br bond typically requires more forcing conditions (e.g., higher temperature, different ligand/catalyst system) than the first coupling at the C-I bond.
Conclusion
The regioselectivity of metal-catalyzed reactions on this compound is reliably and predictably controlled by the fundamental principles of C-X bond reactivity in oxidative addition. The C-3 iodo position serves as the primary reaction site for a host of palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, under relatively mild conditions. This inherent selectivity allows for the clean formation of mono-functionalized intermediates, preserving the C-6 bromo position for subsequent elaboration. This "one-two punch" capability makes this compound an exceptionally valuable building block for drug development professionals and synthetic chemists, enabling the efficient and modular synthesis of highly decorated pyridine scaffolds.
References
- 1. bilder.buecher.de [bilder.buecher.de]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Bromo-2-fluoro-3-iodopyridine: A Guide to Safe and Compliant Laboratory Practices
Core Principles of Chemical Waste Management
The disposal of any chemical compound, particularly highly functionalized molecules, must be approached with a clear understanding of its potential hazards. For 6-Bromo-2-fluoro-3-iodopyridine, the presence of bromine, fluorine, and iodine atoms on a pyridine ring suggests that it should be treated as a hazardous substance with potential for skin and eye irritation, and toxicity if ingested or inhaled.[2][3][4] Therefore, all disposal procedures must prioritize the minimization of exposure and the prevention of environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar halogenated pyridines, a thorough hazard assessment is the first step. The compound is likely to be a solid with irritating properties.[3][4] A comprehensive suite of personal protective equipment is mandatory for all handling and disposal activities.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To prevent eye irritation from splashes or fine particulates.[5][6] |
| Hand Protection | Nitrile gloves.[5][6] | To protect against skin contact and potential irritation.[6] |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing.[6] |
| Respiratory Protection | Work in a certified chemical fume hood.[5][7] | To avoid inhalation of potentially harmful dust or vapors.[8] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Segregation at the Source:
-
Crucial First Step: Proper segregation is the cornerstone of safe chemical waste disposal.
-
Solid Waste: Collect unused or waste this compound, contaminated weigh paper, and disposable equipment (e.g., pipette tips, contaminated gloves) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[6][9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Liquids."[9] Do not mix with non-halogenated waste streams.[9]
-
Sharps Waste: Any needles or blades contaminated with the compound must be disposed of in a designated sharps container.
2. Container Management:
-
Appropriate Containers: Use only chemically compatible and sealable containers for waste collection.[7][9] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[9] Ensure the label is clearly visible and legible.
-
Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste.[7][9] This prevents the release of vapors and potential spills.
3. Spill and Decontamination Procedures:
-
Minor Spills: For small spills of solid material within a fume hood, carefully sweep up the material using a spatula or brush and place it in the designated "Halogenated Organic Solids" waste container.[7] Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials as hazardous waste.
-
Major Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency response plan.[5]
-
Personal Decontamination: If the compound comes into contact with skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3][5]
4. Final Disposal:
-
Institutional Guidelines: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5][10] Familiarize yourself with their specific procedures for waste pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations for hazardous waste.[11] Never dispose of this compound down the drain or in the regular trash.[5][6]
Logical Flow for Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
By adhering to these structured procedures, researchers can confidently manage the waste associated with this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling 6-Bromo-2-fluoro-3-iodopyridine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe chemical handling. Based on data from similar halogenated pyridines, 6-Bromo-2-fluoro-3-iodopyridine is anticipated to possess the following hazards.[1][2][3][4]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2][3][4]
NFPA 704 Diamond (Anticipated): (Note: This is an estimation based on the general properties of similar compounds and should be confirmed with a specific SDS.)
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.
-
Flammability (Red): 1 - Must be preheated before ignition can occur.
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.
-
Special (White): None.
The combination of bromine, fluorine, and iodine on a pyridine ring suggests that this compound may also present chronic hazards with prolonged exposure, and its toxicological properties have not been fully investigated.[1] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves. Butyl rubber or Viton™ gloves are recommended for handling halogenated solvents.[5] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[6] | Halogenated compounds can penetrate standard laboratory gloves. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes made of a non-porous material are mandatory. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or for larger spills, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][3] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is critical for safety and experimental success.
Experimental Workflow:
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
Place absorbent, disposable bench paper in the work area to contain any potential spills.
-
-
Handling:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.
-
Use appropriate tools, such as a spatula and weighing paper, to avoid generating dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
After handling, thoroughly decontaminate all equipment and the work area. A solution of soap and water is generally effective for initial cleaning, followed by a solvent rinse appropriate for the experimental residues.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water, even if gloves were worn.
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] Symptoms may include respiratory irritation, coughing, and wheezing.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Spill Management:
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic solids .
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic liquids . Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.
Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in regular trash. Halogenated aromatic compounds can be persistent in the environment.[9][10]
By adhering to these detailed procedures, you can ensure the safe and compliant handling of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. nj.gov [nj.gov]
- 9. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
